3-Nitroso-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
76983-82-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-nitroso-1H-indole |
InChI |
InChI=1S/C8H6N2O/c11-10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H |
InChI Key |
GJBZGJVTIMEFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Nitroso-1H-indole from Indole and Nitrous Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Nitroso-1H-indole from the reaction of indole with nitrous acid. The document details the reaction mechanism, experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The introduction of a nitroso group at the C-3 position of the indole ring yields this compound, a reactive intermediate that can be utilized in the synthesis of various other functionalized indole derivatives. The synthesis is typically achieved through an electrophilic substitution reaction where indole is treated with a nitrosating agent, commonly nitrous acid generated in situ from sodium nitrite and a protic acid.
While the reaction is conceptually straightforward, the isolation of pure this compound can be challenging due to its reactivity and the potential for side reactions. This guide aims to provide a detailed understanding of the synthesis, including key experimental considerations.
Reaction Mechanism and Signaling Pathway
The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Electrophile: In an acidic medium, nitrous acid (HNO₂) is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the nitrosonium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (such as water or the conjugate base of the acid used) abstracts a proton from the C-3 carbon of the sigma complex, restoring the aromaticity of the indole ring and yielding the final product, this compound.
It is important to note that under certain conditions, particularly with unsubstituted indole, the initially formed 3-nitrosoindole can undergo further reactions, such as dimerization or rearrangement, to form products like 2-(indol-3-yl)-3H-indol-3-oxime.[1]
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
While a definitive, high-yield protocol for the synthesis of unsubstituted this compound is not extensively documented in publicly available literature, a general procedure can be inferred from related syntheses of substituted derivatives. The following protocol is a representative method. Researchers should optimize conditions for their specific needs.
Synthesis of 3-Nitroso-2-phenyl-1H-indole (A Representative Procedure)
This procedure details the synthesis of a substituted derivative and can be adapted for the parent indole, likely with adjustments to purification.
Materials:
-
2-Phenyl-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ice
Procedure:
-
Dissolve 2-phenyl-1H-indole in a minimal amount of ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred indole solution, maintaining the temperature between 0-5 °C.
-
After the addition of sodium nitrite, slowly add glacial acetic acid dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and then dried.
-
Purification is generally achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
Quantitative data for the direct synthesis of this compound is sparse in the literature. The yield is highly dependent on the reaction conditions and the stability of the product. For substituted indoles, yields can vary significantly.
Table 1: Physical and Chemical Properties of 3-Nitroso-2-phenyl-1H-indole
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |
| CAS Number | 784-45-2 | --INVALID-LINK-- |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 3-nitrosoindole derivative.
Figure 2: General experimental workflow for 3-nitrosoindole synthesis.
Conclusion
The synthesis of this compound from indole and nitrous acid is a classic example of electrophilic aromatic substitution. While the reaction is well-established mechanistically, the practical isolation of the parent compound requires careful control of reaction conditions to avoid the formation of byproducts. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the need for optimization and thorough analytical characterization. Further research into stabilizing and isolating this compound could enhance its utility as a versatile intermediate in organic synthesis and drug discovery.
References
Mechanism of Electrophilic Nitrosation of Indole at the C3 Position: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the electrophilic nitrosation of indole at the C3 position. Indole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules, making the understanding of their functionalization crucial for drug discovery and development.
Core Mechanism of C3-Nitrosation
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack is the C3 position of the pyrrole ring.[1][2] This regioselectivity is governed by the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization not possible with attack at the C2 position.[2]
The process of electrophilic nitrosation involves the reaction of indole with a nitrosating agent. Typically, these agents are generated in situ from sodium nitrite (NaNO₂) under acidic conditions, which produces nitrous acid (HNO₂).[3][4] Nitrous acid can then form more potent electrophiles, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).
The mechanism proceeds via the following key steps:
-
Generation of the Electrophile : In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack : The electron-rich C3 position of the indole ring attacks the nitrosonium ion.
-
Sigma Complex Formation : This attack forms a resonance-stabilized cationic intermediate, known as the sigma complex or arenium ion.
-
Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes the proton from the C3 position, restoring aromaticity and yielding the 3-nitrosoindole product.
The resulting 3-nitrosoindole exists in tautomeric equilibrium with the more stable 3-indolone oxime form.[3]
Caption: Reaction mechanism of indole C3-nitrosation.
Quantitative Data Summary
The efficiency of electrophilic substitution on the indole ring is highly dependent on the specific reagents, substrate, and reaction conditions. While classical methods often involve strong acids, modern protocols have been developed to achieve high regioselectivity and yields under milder conditions.[5] Below is a summary of quantitative data from selected modern synthetic protocols for C3-functionalization.
| Indole Substrate | Reagents/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| N-Boc Indole | (CH₃)₄NNO₃, (CF₃CO)₂O | Dichloromethane | Room Temp. | 91 (on 100g scale) | [5] |
| N-Methyl Indole | NaNO₂, K₂S₂O₈ | H₂O/CH₃CN | 80 °C | Good yields (not specified) | [6][7] |
| Indole | NaNO₂, CH₃COOH | Benzene | Not specified | Major product | [4] |
| 2-Phenylindole | NaNO₂, CH₃COOH | Benzene | Not specified | 3-nitroso derivative | [4] |
| N-Methyl Indoles | NaNO₂, K₂S₂O₈ | Not specified | Not specified | Furnished 3-nitrosoindoles | [6] |
Experimental Protocols
This section provides a representative methodology for the C3-nitrosation of an N-substituted indole, adapted from modern, milder procedures such as those using sodium nitrite with an oxidant.[6][7]
Objective: Synthesis of N-Methyl-3-nitrosoindole.
Materials:
-
N-Methylindole
-
Sodium Nitrite (NaNO₂)
-
Potassium Persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-methylindole (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Reagent Addition: To the stirring solution, add sodium nitrite (1.5 eq) followed by potassium persulfate (1.5 eq).
-
Heating: Heat the reaction mixture to 80 °C under reflux.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-3-nitrosoindole.
Caption: General experimental workflow for C3-nitrosation.
Characterization
The synthesized 3-nitrosoindole derivatives are typically characterized using a suite of analytical techniques. Mass spectrometry is used to confirm the molecular weight of the product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, confirming the position of the nitroso group. Spectrophotometric methods, such as UV-Visible spectroscopy, can also be employed for analysis.[3]
References
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tautomerism of 3-Nitroso-1H-indole to Indole-3-one Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric relationship between 3-nitroso-1H-indole and its corresponding oxime, indole-3-one oxime. This equilibrium is of significant interest in medicinal chemistry and drug development due to the distinct chemical properties and potential biological activities of each tautomer. This document details the synthesis, experimental protocols for characterization, and spectroscopic analysis of this tautomeric system, presenting data in a clear and accessible format.
Introduction to Nitroso-Oxime Tautomerism in Indoles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity and biological function of many organic molecules. A significant, though less commonly discussed, form of tautomerism is the nitroso-oxime equilibrium. In this process, a proton migrates from a carbon adjacent to a nitroso group to the oxygen atom of the nitroso group, resulting in the formation of an oxime.
For the indole scaffold, a prevalent motif in numerous pharmaceuticals and bioactive natural products, tautomerism can significantly influence its interaction with biological targets. The tautomeric equilibrium between this compound and indole-3-one oxime is a prime example of this phenomenon. While the 3-nitroso form possesses a reactive nitroso group, the indole-3-one oxime form presents a more stable oxime functionality. Understanding the factors that govern this equilibrium is critical for the rational design of indole-based therapeutics. Generally, in nitroso-oxime tautomerism, the oxime form is thermodynamically more stable due to the greater strength of the C=N double bond compared to the N=O double bond.
Synthesis of this compound and Indole-3-one Oxime
The synthesis of 3-nitrosoindoles can be challenging due to the reactivity of the nitroso group. However, methods have been developed for the preparation of 3-nitroso-substituted indole derivatives. The synthesis of the parent this compound can be approached through the nitrosation of indole.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the direct nitrosation of indole using a suitable nitrosating agent, such as sodium nitrite in an acidic medium.
-
Dissolution: Dissolve 1H-indole in a suitable organic solvent, such as acetic acid or a mixture of ethanol and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the reaction rate and minimize side reactions.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled indole solution with vigorous stirring. The acidic conditions in situ generate nitrous acid (HNO₂), which acts as the nitrosating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Due to the tautomeric equilibrium, the isolated product is likely to be a mixture of both this compound and indole-3-one oxime, with the more stable oxime form predominating.
Tautomeric Equilibrium
The equilibrium between this compound and indole-3-one oxime is a dynamic process. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.
Caption: Tautomeric equilibrium between this compound and indole-3-one oxime.
Quantitative Data on Tautomeric Equilibrium
| Tautomer | Structure | Relative Stability | Comments |
| This compound | (Structure Image) | Less Stable | Contains a reactive C-nitroso group. |
| Indole-3-one oxime | (Structure Image) | More Stable | Favored due to the greater thermodynamic stability of the C=N-OH group. |
Experimental Protocols for Studying the Tautomerism
A combination of spectroscopic techniques can be employed to study the tautomeric equilibrium and characterize the individual tautomers.
Caption: Experimental workflow for studying nitroso-oxime tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative concentrations.
Protocol:
-
Sample Preparation: Prepare solutions of the synthesized compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the position of the tautomeric equilibrium.
-
¹H NMR Analysis: Acquire ¹H NMR spectra. The presence of two distinct sets of signals for the indole ring protons would indicate the presence of both tautomers in solution. The integration of these signals can be used to determine the tautomeric ratio.
-
¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms, particularly C3, will be significantly different for the two tautomers.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to observe any changes in the tautomeric ratio, which can provide thermodynamic information about the equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the two forms will likely have different absorption maxima.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-800 nm. The nitroso group typically exhibits a weak n→π* transition in the visible region (around 600-700 nm), which would be absent in the oxime tautomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the functional groups present in each tautomer.
Protocol:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a solution in a suitable solvent.
-
Spectral Acquisition: Record the FTIR spectrum. Key vibrational bands to look for include the N=O stretch of the nitroso group (around 1500-1600 cm⁻¹) and the O-H and C=N stretches of the oxime group (around 3200-3600 cm⁻¹ and 1620-1680 cm⁻¹, respectively).
Spectroscopic Data and Characterization
While specific experimental spectra for both tautomers of the parent this compound are not widely reported, the expected key spectroscopic features can be predicted based on analogous compounds.
| Spectroscopic Technique | This compound (Predicted) | Indole-3-one oxime (Predicted) |
| ¹H NMR | Distinct set of aromatic proton signals. Absence of an oxime -OH proton. | A separate set of aromatic proton signals. Presence of a broad singlet for the oxime -OH proton (typically downfield). |
| ¹³C NMR | C3 signal would be significantly shielded compared to the oxime. | C3 signal would appear as a C=N carbon, significantly deshielded. |
| FTIR (cm⁻¹) | N=O stretch around 1500-1600. | O-H stretch around 3200-3600. C=N stretch around 1620-1680. |
| UV-Vis (λmax) | Possible weak absorption in the visible region (600-700 nm) due to the nitroso group. | Absorption primarily in the UV region, characteristic of the indole chromophore. |
Conclusion
The tautomeric equilibrium between this compound and indole-3-one oxime represents a fundamentally important yet understudied area of indole chemistry. While the oxime form is predicted to be the more stable tautomer, the presence of the nitroso form, even in small concentrations, can have significant implications for the chemical and biological properties of this system. This guide provides a framework for the synthesis and detailed characterization of this tautomeric pair. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the distinct properties of each tautomer, which will undoubtedly aid in the future design of novel indole-based therapeutic agents.
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Nitroso Group on the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of the nitroso group when attached to the indole ring. Indole, a ubiquitous scaffold in biologically active molecules, can be functionalized with a nitroso (-NO) group at either a carbon atom (C-nitrosoindoles) or the nitrogen atom of the pyrrole ring (N-nitrosoindoles). This modification significantly alters the electronic properties and reactivity of the indole nucleus, opening avenues for further chemical transformations and offering unique possibilities in drug design and development. This guide summarizes key quantitative data, details experimental protocols for their synthesis and reactivity studies, and visualizes important reaction pathways.
Physicochemical Properties of Nitrosoindoles
The introduction of an electron-withdrawing nitroso group profoundly influences the physicochemical properties of the indole ring. These changes are crucial for understanding the reactivity and potential biological activity of nitrosoindoles.
Acidity (pKa)
| Compound | Solvent | pKa |
| Indole | Acetonitrile | 32.57[1] |
| Indole | DMSO | 21.0 |
| 2-Methylindole | - | - |
| 3-Methylindole | - | - |
| 5-Nitroindole | - | - |
| N-Nitrosoindole | - | Data not available |
| 3-Nitrosoindole | - | Data not available |
Note: The table will be populated with more specific data for nitrosoindoles as it becomes available in the literature. The pKa of indole itself varies significantly with the solvent.
Redox Potentials
The nitroso group can undergo redox reactions, and its redox potential is a critical factor in its biological activity, particularly in the context of oxidative and nitrosative stress. The one-electron reduction potential (E1) of the Ar-NO₂/Ar-NO₂⁻ couple for various nitroaromatic compounds has been studied, and these values can serve as a reference for estimating the redox behavior of nitrosoindoles. The reduction of a nitroso group is generally more facile than that of a nitro group.
| Compound | E1 (V vs. NHE at pH 7) |
| Nitrobenzene | -0.486 |
| 4-Nitroanisole | -0.533 |
| 2,4-Dinitroanisole | -0.360 |
| Metronidazole | -0.645[2] |
| Nitroindolin-2-one | -0.668[2] |
| 3-Nitroso-2-phenyl-1H-indole | Data not available |
| N-Nitrosoindole | Data not available |
Note: Experimental redox potential data for nitrosoindoles is scarce. The provided data for nitroaromatic compounds offers a comparative context.
Spectroscopic Properties
The spectroscopic characteristics of nitrosoindoles are essential for their identification and characterization.
1.3.1. UV-Vis Spectroscopy
The introduction of a nitroso group extends the conjugation of the indole system, leading to a bathochromic shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Indole | Water | 217, 267, 287 | - |
| 3-Nitroindole | 2-Propanol | 349[3] | ~10,000 M-1cm-1 |
| 5-Nitroindole | 2-Propanol | 322[3] | - |
| N-Nitrosomelatonin | - | 346 | - |
| N-Nitroso-tryptophan | - | 335[4] | - |
| 3-Nitrosoindole | - | Data not available | - |
1.3.2. Infrared (IR) Spectroscopy
The nitroso group has a characteristic stretching frequency in the IR spectrum.
| Functional Group | Vibration | Frequency (cm-1) |
| N=O (monomer) | Stretch | 1500-1620 |
| N=O (dimer, trans) | Stretch | ~1200 |
| N=O (dimer, cis) | Stretch | ~1300 |
| Indole N-H | Stretch | ~3400 |
1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are significantly affected by the presence and position of the nitroso group. The electron-withdrawing nature of the nitroso group generally leads to a downfield shift of adjacent protons and carbons.
¹H NMR Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |
| Indole (CDCl₃) | 7.15 | 6.52 | 7.65 | 7.12 | 7.19 | 7.65 |
| 1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) | - | 7.69 | 8.35 | 7.35-7.50 | 7.35-7.50 | 7.35-7.50 |
| N-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
¹³C NMR Data (δ, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Indole (CDCl₃) | 124.5 | 102.2 | 128.1 | 120.8 | 122.1 | 119.8 | 111.1 | 135.7 |
| 1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) | - | 118.09 | 125.29 | 124.04 | 122.94 | 122.04 | 109.87 | 137.90 |
| N-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Nitrosoindole | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Reactivity of the Nitroso Group on the Indole Ring
The reactivity of nitrosoindoles is dictated by the position of the nitroso group and the reaction conditions. The indole nucleus is inherently electron-rich and susceptible to electrophilic attack, primarily at the C-3 position. The presence of a nitroso group modifies this reactivity profile.
Electrophilic Substitution
The indole ring is highly activated towards electrophilic substitution. The preferred site of attack is the C-3 position, as the resulting intermediate (a Wheland intermediate) is stabilized by the nitrogen atom.
-
Nitrosation at C-3: The reaction of indole with nitrosating agents such as nitrous acid (HNO₂) typically leads to the formation of 3-nitrosoindole. This reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a species derived from nitrous acid, such as the nitrosonium ion (NO⁺).
-
Influence of the N-nitroso group: An N-nitroso group is electron-withdrawing and deactivates the indole ring towards further electrophilic substitution. However, electrophilic attack can still occur, likely at the C-3 position, albeit at a slower rate compared to unsubstituted indole.
Nucleophilic Substitution
The introduction of a strong electron-withdrawing group like a nitroso group at the C-3 position can activate the indole ring towards nucleophilic attack, particularly at the C-2 position. This is a less common reaction for the indole nucleus itself but becomes feasible with appropriate substitution.
Redox Chemistry
Nitrosoindoles can participate in redox reactions. The nitroso group can be reduced to a hydroxylamine or an amine, or oxidized to a nitro group. This redox activity is central to their biological effects, as they can interact with cellular redox systems.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key nitrosoindoles.
Synthesis of 3-Nitrosoindole
Reaction: Indole + Sodium Nitrite in Acidic Medium
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)
-
Ethanol or other suitable solvent
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve indole in a suitable solvent (e.g., ethanol) in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to the stirred indole solution.
-
While maintaining the temperature at 0-5 °C, slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) dropwise to the reaction mixture. The pH should be maintained in the acidic range.
-
Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-Nitrosoindole
Reaction: Indole + Nitrosating Agent
The synthesis of N-nitrosoindoles can be achieved through various methods, including the reaction of indole with nitrosating agents like Angeli's salt or by using a transition-metal-catalyzed approach. A common laboratory-scale synthesis involves the use of a nitrite salt in an acidic environment, similar to the C-nitrosation, but under conditions that favor attack at the nitrogen.
Materials:
-
Indole or a substituted indole
-
Angeli's salt (Na₂N₂O₃) or another suitable nitrosating agent
-
Buffer solution (e.g., phosphate buffer at physiological pH)
-
Stirring apparatus
-
Spectrophotometer for monitoring the reaction
Procedure (using Angeli's Salt): [2][5]
-
Prepare a solution of the indole derivative in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a fresh solution of Angeli's salt in cold, deoxygenated water.
-
Add the Angeli's salt solution to the indole solution while stirring.
-
Monitor the formation of the N-nitrosoindole product by observing the change in the UV-Vis absorption spectrum. N-nitrosoindoles typically have a characteristic absorption maximum in the range of 330-350 nm.[4]
-
The reaction is often rapid and the product may be unstable, so it is typically used in situ or isolated quickly.
-
Isolation, if required, can be performed by extraction with an organic solvent followed by rapid purification, often using chromatography at low temperatures.
Role in Signaling Pathways and Drug Development
Nitrosoindoles, particularly those derived from tryptophan, play a significant role in various biological processes and are of interest in drug development.
Nitric Oxide Signaling and Tryptophan Metabolism
Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological and pathological processes.[1] Tryptophan metabolism is interconnected with NO signaling. For instance, the nitrosation of tryptophan residues in proteins can modulate their function. N-nitroso-tryptophan derivatives can act as NO donors, releasing nitric oxide under specific conditions and thereby influencing NO-dependent signaling pathways.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that responds to changes in cellular oxygen levels. Recent studies have shown that N-acetyl-N-nitroso-tryptophan (NANT) can act as an effective NO donor and induce the accumulation of HIF-1α under normoxic conditions.[6] This occurs through the inhibition of prolyl hydroxylase 2 (PHD2), an enzyme responsible for HIF-1α degradation. This finding highlights the potential of nitroso-tryptophan derivatives in modulating the HIF-1 signaling pathway, which is a significant target in cancer therapy and other diseases.
Drug Development Implications
The ability of nitrosoindoles to act as NO donors, their altered reactivity profile, and their potential to modulate key signaling pathways make them attractive scaffolds for drug development. The nitroso group can be considered a "warhead" for targeted covalent inhibitors or a prodrug moiety for the controlled release of nitric oxide. The increased lipophilicity of the nitroso-functionalized indole ring can also be exploited to improve pharmacokinetic properties.
Conclusion
The introduction of a nitroso group onto the indole ring provides a powerful tool for modifying its chemical and biological properties. This guide has summarized the key physicochemical characteristics, reactivity patterns, and synthetic methodologies related to C-nitroso and N-nitrosoindoles. The emerging roles of these compounds in modulating critical signaling pathways, such as those involving nitric oxide and HIF-1α, underscore their potential in the development of novel therapeutics. Further research into the quantitative aspects of their reactivity and a deeper understanding of their interactions with biological systems will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.
References
- 1. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of N-acetyl-N-nitroso-tryptophan as nitric oxide donor in the modulation of HIF-1-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Past: A Historical and Technical Guide to the Discovery of 3-Nitroso-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth historical perspective on the discovery of 3-Nitroso-1H-indole, a molecule of significant interest in organic synthesis and medicinal chemistry. By examining early synthetic methodologies and comparing them with modern approaches, this document offers a comprehensive overview for researchers in drug development and related scientific fields.
Historical Context: Early Explorations of Indole Reactivity
The story of this compound is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the work of Adolf von Baeyer on the degradation of indigo dye.[1] Early chemists focused on understanding the fundamental reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at the C3 position.
While a definitive first synthesis of the unsubstituted this compound is not prominently documented in readily available historical records, the reaction of indoles with nitrous acid, the precursor to the nitrosating agent, has been a subject of study for over a century. These early investigations laid the groundwork for the eventual isolation and characterization of C-nitroso indoles. The reaction of 2-phenylindole with nitrous acid to form 3-nitroso-2-phenyl-1H-indole is a classic example of this transformation and has been known for many years.
The Advent of Direct C-H Functionalization
Historically, the introduction of a nitroso group at the C3 position of indole was often achieved through the reaction of the indole with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and an acid). This electrophilic substitution reaction is a cornerstone of indole chemistry.
A significant advancement in the synthesis of 3-nitrosoindoles came with the development of direct C-H functionalization methods. These modern techniques offer more efficient and selective routes to these compounds. A notable example is the radical nitration/nitrosation of indoles using sodium nitrite (NaNO₂) and potassium persulfate (K₂S₂O₈) as an oxidant, developed by Zou and colleagues in 2019.[2] This method provides a mild and selective pathway to 3-nitrosoindoles.
Experimental Protocols: From Classic to Contemporary
To provide a practical understanding of the synthesis of this compound and its derivatives, this section details both a classic and a modern experimental protocol.
Classical Approach: Nitrosation of 2-Phenyl-1H-indole
The synthesis of the closely related 3-nitroso-2-phenyl-1H-indole provides a historical context for the C-nitrosation of the indole ring.
Experimental Protocol:
To a solution of 2-phenyl-1H-indole in a suitable solvent such as acetic acid, a solution of sodium nitrite in water is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period, after which the product is isolated by filtration or extraction.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Phenyl-1H-indole | 1.0 | Acetic Acid | 0-5 | 1-2 | >90 |
| Sodium Nitrite | 1.1 | Water | - | - | - |
Note: This is a generalized protocol. Specific conditions can be found in the primary literature.
Modern Approach: Radical Nitrosation of N-Methylindole
The method developed by Zou et al. (2019) represents a contemporary approach to the synthesis of 3-nitrosoindoles.[2]
Experimental Protocol:
A mixture of N-methylindole, sodium nitrite (NaNO₂), and potassium persulfate (K₂S₂O₈) in a solvent system such as acetonitrile/water is stirred at a specified temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated using standard workup and purification techniques like column chromatography.
Quantitative Data from Zou et al. (2019) for the synthesis of 1-methyl-3-nitroso-1H-indole: [2]
| Reactant | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Methyl-1H-indole | 1.0 | CH₃CN/H₂O (4:1) | 80 | 12 | 85 |
| NaNO₂ | 2.0 | - | - | - | - |
| K₂S₂O₈ | 2.0 | - | - | - | - |
Logical Workflow of Modern Synthesis
The following diagram illustrates the logical workflow for the modern radical nitrosation of an N-substituted indole.
Signaling Pathway and Reaction Mechanism
The formation of 3-nitrosoindoles via radical nitrosation involves a proposed reaction pathway initiated by the generation of a nitrogen dioxide radical.
Conclusion
The journey to understanding the synthesis of this compound reflects the evolution of organic chemistry itself. From early electrophilic substitution reactions to modern, highly efficient radical-based methods, the approaches to accessing this important molecular scaffold have become increasingly sophisticated. This technical guide provides researchers and drug development professionals with a concise yet comprehensive overview of the historical and contemporary landscape of this compound synthesis, offering valuable insights for future research and development endeavors.
References
The Solubility Profile of 3-Nitroso-1H-indole: A Technical Guide for Researchers
An In-depth Examination of Available Data and Methodologies for Drug Development Professionals
Abstract
3-Nitroso-1H-indole is a significant organic intermediate with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the currently available information on the solubility of this compound. It addresses the notable absence of quantitative solubility data in publicly accessible literature and offers a generalized experimental protocol for its determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.
Introduction
Indole and its derivatives are a cornerstone of many pharmaceutical compounds and functional materials. The introduction of a nitroso group at the 3-position of the indole ring, to form this compound, significantly alters its electronic properties and potential biological activity. Despite its importance, detailed physicochemical data, particularly its solubility in common organic solvents, remains scarce in scientific literature. This guide aims to collate the existing implicit data and provide a framework for systematic solubility studies.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| CAS Number | 10447-92-4 | [1][2] |
Qualitative Solubility of this compound
A patent related to the preparation of 3-nitroso-substituted indole derivatives provides some insight into solvents in which this compound is likely soluble to some extent, as they are used as solvents for its synthesis.[3] This suggests that the compound possesses at least sufficient solubility in these media for reaction purposes.
Organic Solvents Mentioned in Synthesis:
-
Methanol
-
1,2-Dichloroethane
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
1,4-Dioxane
-
Trifluoroethanol
-
Hexafluoroisopropanol
It is important to note that this information is qualitative and does not provide concentration limits.
Proposed Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following is a generalized protocol based on the isothermal shake-flask method, a common technique for solubility determination.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, etc.) of analytical grade
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Data Presentation: The results should be presented in a clear, tabular format, expressing solubility in units such as g/L, mg/mL, or mol/L for each solvent at the specified temperature.
Visualization of Experimental Workflow and Information Landscape
To aid in the conceptualization of the necessary experimental work and to illustrate the current state of knowledge, the following diagrams are provided.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: Logical relationship of available versus unavailable data for this compound solubility.
Conclusion
This technical guide highlights the current gap in the scientific literature regarding the quantitative solubility of this compound in common organic solvents. While qualitative inferences can be drawn from synthetic procedures, there is a clear need for systematic experimental determination. The provided generalized protocol offers a robust starting point for researchers to generate this crucial data, which will undoubtedly facilitate the advancement of research and development involving this promising molecule. Future work should focus on the experimental execution of such studies and the public dissemination of the results.
References
Methodological & Application
Application Notes: One-Pot Synthesis of 3-Nitroso-Substituted Indole Derivatives
References
- 1. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitroso-1H-indole as a Precursor for the Synthesis of 3-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoindoles, utilizing 3-nitroso-1H-indole as a key precursor. The reduction of the 3-nitroso group offers a direct and efficient route to the desired 3-amino functionality. Various reduction methodologies are presented, including catalytic hydrogenation and chemical reduction using agents such as sodium dithionite, tin(II) chloride, and lithium aluminum hydride. This guide is intended to equip researchers with the necessary information to effectively synthesize 3-aminoindoles for applications in drug discovery and development.
Introduction
Indole-containing compounds are widely distributed in nature and are integral to a vast array of biologically active molecules.[1] The introduction of an amino group at the C3-position of the indole ring gives rise to 3-aminoindoles, a class of compounds that has garnered significant attention in drug discovery. These scaffolds are key components in molecules targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3]
A common strategy for the synthesis of 3-aminoindoles involves the reduction of a nitrogen-containing functional group at the C3-position.[4] While the reduction of 3-nitroindoles is a well-established method, the use of this compound as a precursor presents a viable and potentially milder alternative. The nitrosation of indoles at the C3-position can be achieved under specific conditions, and the subsequent reduction of the nitroso group provides a direct pathway to the desired 3-aminoindole.
This document outlines several protocols for the reduction of this compound to 3-amino-1H-indole, providing a comparative overview of different reducing agents and reaction conditions.
Synthesis of this compound
The preparation of the this compound precursor is typically achieved through the nitrosation of indole using a nitrosating agent such as sodium nitrite in an acidic medium. The reaction proceeds via electrophilic substitution at the electron-rich C3-position of the indole ring.
General Procedure for Nitrosation of Indole:
To a solution of indole in a suitable solvent (e.g., a mixture of dimethylformamide and water) at 0 °C, a solution of sodium nitrite in water is added. An acid, such as hydrochloric acid, is then added slowly to the mixture. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated by filtration or extraction. It is important to note that electron-rich indoles can be sensitive under these conditions, and slow addition of the indole to the nitrosating mixture may be necessary to improve yields.[5]
Experimental Protocols for the Reduction of this compound
The reduction of the 3-nitroso group to an amino group can be accomplished through various methods. The choice of reducing agent and conditions will depend on the desired scale, functional group tolerance, and available laboratory equipment. Below are detailed protocols for several common reduction methods.
Protocol 1: Reduction using Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a versatile and relatively mild reducing agent for nitro and nitroso compounds. This protocol is adapted from the reduction of a similar substrate, N-ethyl-3-nitroindole.[6]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH) solution (0.5 N and 30%)
-
Ethanol
-
5% Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 1 N sodium hydroxide solution.
-
Prepare a solution of sodium dithionite (approximately 4.0 eq) in 0.5 N sodium hydroxide solution.
-
Heat the solution of this compound to 50 °C with stirring.
-
To the heated solution, add the sodium dithionite solution dropwise.
-
After the addition is complete, maintain the reaction mixture at 50 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot mixture and evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in 5% hydrochloric acid solution and filter to remove any insoluble impurities.
-
Make the filtrate basic by the careful addition of cold 30% sodium hydroxide solution.
-
Extract the aqueous basic solution with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3-amino-1H-indole.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro and nitroso groups. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used catalysts.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) or 5% Platinum on carbon (Pt/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C or Pt/C catalyst (typically 5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-1H-indole, which can be further purified by column chromatography if necessary.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride in the presence of a strong acid is a classical and effective method for the reduction of aromatic nitro and nitroso compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (typically 5-10 eq) to the solution.
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-amino-1H-indole.
Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroso compounds. Caution should be exercised when using LiAlH₄ as it reacts violently with water and other protic solvents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water and NaOH solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (typically 2-4 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C until the evolution of gas ceases. Alternatively, a sequential quench with a calculated amount of water, followed by 15% NaOH solution, and then more water (Fieser workup) can be performed.
-
Filter the resulting suspension and wash the solid residue with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude 3-amino-1H-indole.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the different reduction methods. Please note that yields can vary depending on the specific substrate, purity of reagents, and reaction scale.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yields (for similar reductions) |
| Protocol 1 | Sodium dithionite (Na₂S₂O₄) | Ethanol/aq. NaOH | 50 °C | 1-4 hours | Good to excellent |
| Protocol 2 | H₂ / Pd/C or Pt/C | Methanol/Ethanol | Room Temperature | 2-24 hours | High to quantitative |
| Protocol 3 | Tin(II) chloride (SnCl₂) / HCl | Ethanol | Reflux | 1-3 hours | Good to high |
| Protocol 4 | Lithium aluminum hydride (LiAlH₄) | THF (anhydrous) | 0 °C to RT | 1-6 hours | Moderate to high |
Applications in Drug Development
The 3-aminoindole scaffold is a cornerstone in the development of new therapeutic agents. Its unique structural and electronic properties allow it to interact with a variety of biological targets.
-
Anticancer Agents: Many 3-aminoindole derivatives have been shown to possess potent anticancer activity by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[2]
-
Antimalarial Drugs: The aminoindole scaffold has been identified in compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[3]
-
Neuroprotective Agents: Certain indole derivatives exhibit neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's.[7]
The synthetic routes described in this document provide access to the core 3-aminoindole structure, which can then be further functionalized to generate libraries of compounds for screening in various drug discovery programs.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 3-aminoindoles.
Logical Relationship of Reduction Methods
Caption: Various methods for the reduction of this compound.
Conclusion
The conversion of this compound to 3-amino-1H-indole is a valuable transformation for medicinal chemists and drug development professionals. The protocols provided herein offer a range of options to suit different laboratory settings and substrate requirements. The resulting 3-aminoindole is a versatile building block for the synthesis of novel therapeutic agents, underscoring the importance of this synthetic route in the advancement of pharmaceutical research.
References
- 1. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. ijrar.org [ijrar.org]
- 7. ijrpr.com [ijrpr.com]
Application of 3-Nitroso-1H-indole in the Synthesis of Tryptamine Derivatives: A Proposed Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic pathway for the preparation of tryptamine derivatives, utilizing 3-nitroso-1H-indole as a key starting material. Due to the limited direct literature on this specific transformation, the following application notes and protocols are based on established principles of organic chemistry and analogous reactions reported for similar functional groups. This proposed route offers a potential alternative to more conventional methods for accessing the tryptamine scaffold, which is a core structure in numerous psychoactive compounds and pharmaceuticals.
The proposed synthesis involves a two-step sequence: the reduction of the 3-nitroso group to a 3-amino group, followed by the elaboration of the ethylamine side chain via reductive amination.
Proposed Synthetic Pathway
The overall proposed transformation of this compound to a generic tryptamine derivative is depicted below. This pathway hinges on the initial reduction of the nitroso group to form the corresponding amine, which then undergoes a C-N bond formation to introduce the characteristic side chain of tryptamines.
Caption: Proposed two-step synthesis of tryptamine derivatives from this compound.
Step 1: Reduction of this compound to 3-Amino-1H-indole
The critical first step is the reduction of the nitroso group at the C3 position of the indole ring to an amino group. While direct protocols for this compound are scarce, the reduction of aromatic nitro and nitroso compounds is a well-established transformation. A mild and effective method for the reduction of aromatic nitro compounds to amines involves the use of zinc powder in a neutral aqueous medium, which can be adapted for this purpose.[1][2]
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Zinc powder (<10 micron, activated)
-
Dioxolane (or other suitable chelating ether)[1]
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Add a mixture of dioxolane and water (e.g., 1:1 v/v).
-
Add activated zinc powder (3.0-3.5 equivalents).[1]
-
Heat the reaction mixture to 70°C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc powder.
-
Extract the aqueous filtrate with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3-amino-1H-indole.
Note: 3-aminoindoles are known to be unstable and sensitive to light and air, often leading to oxidative dimerization.[3] It is advisable to use the product immediately in the next step.
Reaction Parameters (Based on Analogy)
| Parameter | Value/Condition | Reference |
| Reducing Agent | Zinc Powder | [1][2] |
| Solvent System | Dioxolane/Water | [1] |
| Stoichiometry (Zn) | 3.0 - 3.5 equivalents | [1] |
| Temperature | 70°C | [1] |
| Typical Yields (Aromatic Nitro Reduction) | 75 - 90% | [1] |
Step 2: Synthesis of Tryptamine Derivatives via Reductive Amination
The second step involves the conversion of the 3-amino-1H-indole to a tryptamine derivative. Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines.[4][5] In this proposed protocol, 3-amino-1H-indole is reacted with a suitable two-carbon aldehyde, such as glycoaldehyde or a protected form, in the presence of a reducing agent to form the desired tryptamine derivative.
Caption: General workflow for the reductive amination of 3-amino-1H-indole.
Experimental Protocol (Proposed)
Materials:
-
3-Amino-1H-indole (from Step 1)
-
Glycoaldehyde (or a suitable protected form like 2,2-dimethoxyacetaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[5]
-
Methanol or Dichloromethane
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-amino-1H-indole (1.0 equivalent) in methanol or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aldehyde (1.1 equivalents).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise at 0°C. Caution: NaBH₃CN can release toxic byproducts upon acidification.[4]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the tryptamine derivative.
Reaction Parameters for Reductive Amination
| Parameter | Value/Condition | Reference |
| Amine Source | 3-Amino-1H-indole | - |
| Carbonyl Source | Glycoaldehyde or protected equivalent | - |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | [5] |
| Solvent | Methanol, Dichloromethane | [5] |
| Catalyst | Acetic Acid (catalytic) | [5] |
| Temperature | 0°C to Room Temperature | [5] |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second. The stability of the intermediate, 3-amino-1H-indole, is a critical factor for the overall success of this proposed pathway.
Caption: Logical flow of the proposed synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation | Semantic Scholar [semanticscholar.org]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Nitroso-1H-indole as an Electrophile in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-nitroso-1H-indole as an electrophilic species in reactions with nucleophiles. Due to its reactive nature, this compound is typically generated in situ and immediately trapped by a suitable nucleophile. This document details the generation of this reactive intermediate and its subsequent, well-documented reaction with indole as a carbon nucleophile. Additionally, potential, less-documented reactions with other nucleophiles are discussed, providing a basis for further investigation.
Introduction
Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceutical agents. While the indole nucleus is inherently electron-rich and typically acts as a nucleophile, the introduction of an electron-withdrawing nitroso group at the C3 position reverses this polarity, rendering the C3 carbon electrophilic. This "umpolung" of reactivity opens up novel synthetic pathways for the C3-functionalization of indoles.
Aromatic C-nitroso compounds are known to be effective electrophiles, with the nitrogen atom of the nitroso group being susceptible to nucleophilic attack. This compound is a reactive intermediate that can be generated from indole through nitrosation, typically using nitrous acid. Its transient nature necessitates in situ generation and trapping to afford functionalized indole derivatives.
Reaction of in situ Generated this compound with Indole
The most well-documented reaction of this compound as an electrophile is its condensation with a molecule of indole, which acts as a nucleophile. This reaction is observed in biological systems and can be replicated under laboratory conditions. For instance, when Escherichia coli is grown anaerobically with tryptophan and nitrate, it produces red chromophores identified as condensation products of 3-nitrosoindole and indole.[1]
The reaction proceeds via the initial formation of this compound from indole and a nitrosating agent. The 3-nitrosoindole then undergoes a series of reactions with another indole molecule to form dimeric and trimeric condensation products.[1]
Experimental Protocol: In situ Generation and Trapping of this compound with Indole
This protocol describes the generation of this compound from indole and nitrous acid, followed by its trapping with another equivalent of indole.
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Benzene (or another suitable aprotic solvent)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Indole: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (2 equivalents) in benzene.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in water.
-
Reaction Initiation: To the stirred solution of indole in benzene, add acetic acid.
-
Addition of Nitrite: Slowly add the aqueous solution of sodium nitrite to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the formation of colored products. The reaction of 1-methyl-2-phenylindole with nitrous acid has been reported to yield the corresponding 3-nitroso derivative and an azo-bis-indole in good yields.[2]
-
Work-up and Purification: After the reaction is complete (as indicated by TLC or other appropriate methods), quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Expected Products:
The reaction is expected to yield a mixture of condensation products, including indole red and indoxyl red.[1]
Quantitative Data
While specific yields for the self-condensation of this compound are not extensively reported in the literature, related reactions provide some insight. For instance, the reaction of 1-methyl-2-phenylindole with nitrous acid in benzene affords the corresponding azo-bis-indole in good yields.[2]
| Reactant 1 (Nucleophile) | Electrophile Precursor | Product(s) | Yield | Reference |
| Indole | Indole + NaNO₂/CH₃COOH | Condensation Products (e.g., Indole Red) | Not specified | [1] |
| 1-Methyl-2-phenylindole | 1-Methyl-2-phenylindole + NaNO₂/CH₃COOH | Azo-bis-indole | Good | [2] |
Reaction Workflow
Caption: Workflow for the in situ generation and reaction of this compound.
Potential Reactions with Other Nucleophiles
While less documented, the electrophilic nature of this compound suggests its potential to react with other nucleophiles such as thiols and amines.
Reaction with Thiols
The reaction of N-nitrosotryptophan derivatives with thiols to form S-nitrosothiols has been reported, proceeding via a transnitrosation mechanism.[1] This suggests that this compound could potentially react with thiols, although the specific products (e.g., S-nitroso adducts or other derivatives) would need to be experimentally determined.
Reaction with Amines
The reaction of primary amines upon nitrosation can lead to alkylating intermediates.[2] While direct evidence for the reaction of this compound with amines is lacking, it is a plausible reaction that could lead to the formation of azo compounds or other nitrogen-containing indole derivatives.
Diels-Alder Reactions
Nitroso compounds are known to participate as dienophiles in hetero-Diels-Alder reactions.[3] It is conceivable that this compound could react with dienes to form cycloadducts, providing a route to complex heterocyclic systems.
Signaling Pathways and Logical Relationships
The generation and reactivity of this compound can be conceptualized as a series of sequential steps.
Caption: Logical relationships in the formation and reaction of this compound.
Conclusion
This compound serves as a valuable, albeit reactive, electrophilic intermediate for the C3-functionalization of the indole ring. Its in situ generation and subsequent trapping, particularly with indole as a nucleophile, provide a route to complex dimeric and trimeric structures. While its reactions with other nucleophiles such as thiols and amines are plausible, they remain an area for further exploration and development. The protocols and data presented herein offer a foundation for researchers to utilize the unique electrophilic properties of this compound in synthetic and medicinal chemistry programs. Further investigation into trapping this reactive species with a broader range of nucleophiles could unlock novel pathways for the synthesis of diverse and complex indole derivatives.
References
- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
Application Notes and Protocols: In Situ Generation and Trapping of 3-Nitroso-1H-indole for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroso-1H-indole is a reactive intermediate with significant potential in organic synthesis. Its in situ generation and subsequent trapping open avenues for the construction of diverse and complex indole-containing scaffolds, which are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the generation and synthetic utilization of this valuable intermediate. The primary method detailed is based on a transition-metal-catalyzed, one-pot reaction involving C-H activation, cyclization, and a cascaded nitroso group migration.
Application Notes
The in situ generated this compound and its derivatives are versatile intermediates for a range of chemical transformations. The electron-deficient nitroso group can act as a powerful dienophile or electrophile, enabling various cycloaddition and nucleophilic addition reactions.
-
Diels-Alder Reactions: The nitroso group is an excellent dienophile for [4+2] cycloaddition reactions with dienes. This reactivity allows for the synthesis of complex fused heterocyclic systems containing a 1,2-oxazine ring fused to the indole core. These scaffolds can serve as precursors to a variety of functionalized aminols and other biologically relevant molecules.
-
Ene Reactions: Alkenes possessing allylic hydrogens can react with the in situ generated 3-nitroso-indole via an ene reaction to furnish N-hydroxylamines. These products can be further transformed into nitrones, which are valuable 1,3-dipoles for subsequent cycloaddition reactions.
-
Precursors to 3-Aminoindoles: The nitroso group can be readily reduced to an amino group. This provides a convenient route to synthesize 3-aminoindoles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors and agents for treating a variety of diseases.[1]
-
Cross-Coupling Reactions: The C-N bond of the nitroso group can potentially participate in transition-metal-catalyzed cross-coupling reactions, although this application is less explored for 3-nitroso-indoles specifically.
The synthetic utility of 3-nitroso-indoles is underscored by their role as key intermediates in the preparation of various high-spin organic polymers and LED polymers. Furthermore, certain 3-nitroso-substituted indole derivatives have shown promising anti-inflammatory effects and act as DPP-IV inhibitors.[2]
Experimental Protocols
The following protocols are based on a rhodium-catalyzed one-pot synthesis of 3-nitroso-substituted indole derivatives.[2] This method involves the reaction of an N-nitrosoaniline with an acyl sulfur ylide, followed by acid-mediated cyclization and nitroso group migration.
Protocol 1: General Procedure for the Synthesis of 3-Nitroso-Substituted Indole Derivatives
This protocol describes a general method for the synthesis of 3-nitroso-substituted indoles via a rhodium-catalyzed C-H activation and cyclization cascade.
Materials:
-
N-nitrosoaniline derivative (e.g., N-methyl-N-nitrosoaniline)
-
Acyl sulfur ylide (e.g., benzoylthio ylide)
-
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([Cp*RhCl2]2)
-
Silver carbonate (Ag2CO3)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Schlenk tube
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the N-nitrosoaniline derivative (0.1 mmol, 1.0 equiv), the acyl sulfur ylide (0.15 mmol, 1.5 equiv), [Cp*RhCl2]2 (0.005 mmol, 5 mol%), and silver carbonate (0.02 mmol, 20 mol%).
-
Add hexafluoroisopropanol (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 40°C for 9-17 hours.
-
After the initial reaction period, cool the mixture to room temperature.
-
Add trifluoroacetic acid (0.25 mmol, 2.5 equiv) to the reaction mixture.
-
Continue the reaction at the same temperature for an additional 4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-nitroso-substituted indole derivative.
Data Presentation
The following table summarizes the yields of various 3-nitroso-substituted indole derivatives synthesized using the general protocol.
| Entry | N-Nitrosoaniline (R1) | Acyl Sulfur Ylide (R2) | Product | Yield (%) |
| 1 | N-methyl-N-nitrosoaniline | Benzoylthio ylide | 1-methyl-2-phenyl-3-nitroso-1H-indole | 86 |
| 2 | N-methyl-N-nitrosoaniline | 3-phenylpropionylthio ylide | 1-methyl-2-(phenethyl)-3-nitroso-1H-indole | Not Specified |
Data extracted from a patent application and may not represent the full scope of the reaction.[2]
Visualizations
Reaction Pathway for the Synthesis of 3-Nitroso-Indoles
Caption: Rhodium-catalyzed synthesis of 3-nitroso-indoles.
Workflow for In Situ Generation and Trapping
Caption: General workflow for in situ generation and trapping.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Nitroso-1H-indole for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Nitroso-1H-indole, a potentially valuable intermediate in organic synthesis and drug discovery. The synthesis involves the direct nitrosation of 1H-indole using sodium nitrite under mildly acidic conditions. While this compound is often a transient intermediate in reactions leading to other products, this protocol aims to facilitate its isolation. This application note includes a scalable synthesis procedure, purification methods, safety precautions for handling N-nitroso compounds, and recommendations for characterization.
Introduction
Indole derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds. The introduction of a nitroso group at the C3 position of the indole ring opens avenues for diverse functionalization, making this compound a potentially versatile building block. However, its inherent reactivity and tendency to rearrange have made its isolation and characterization challenging. This protocol presents a carefully adapted method for its synthesis, based on established procedures for the nitrosation of indoles.
Experimental Protocols
Materials and Equipment
-
1H-Indole
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid (CH₃COOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Synthesis of this compound (Adapted from the nitrosation of indoles)
This procedure is adapted from methodologies where 3-nitrosoindole is a proposed intermediate. Careful control of temperature and reaction time is crucial to favor the isolation of the nitroso product over rearrangement products.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.17 g (10 mmol) of 1H-indole in 50 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrosating Agent: In a separate beaker, dissolve 0.83 g (12 mmol) of sodium nitrite in a minimal amount of water (approximately 5 mL). To the cooled indole solution, add 1.15 mL (20 mmol) of glacial acetic acid.
-
Reaction: While vigorously stirring the indole solution at 0 °C, add the sodium nitrite solution dropwise over a period of 30 minutes. Monitor the reaction by thin-layer chromatography (TLC). The reaction is expected to be rapid.
-
Work-up: Upon consumption of the starting material (or when TLC indicates the formation of the desired product as a major component), quench the reaction by carefully adding 50 mL of cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (<30 °C).
Purification
The crude product should be purified immediately due to the potential instability of this compound.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate/hexane is recommended, starting with a low polarity mixture and gradually increasing the polarity.
-
Isolation: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure at a low temperature to yield this compound.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters for Scale-up Synthesis
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| 1H-Indole | 117.15 | 1.17 g | 1.0 |
| Sodium Nitrite | 69.00 | 0.83 g | 1.2 |
| Acetic Acid | 60.05 | 1.15 mL | 2.0 |
| Dichloromethane | - | 50 mL | - |
| Reaction Temperature | - | 0 °C | - |
| Reaction Time | - | ~30 minutes (TLC monitored) | - |
Table 2: Physicochemical and Characterization Data for this compound
| Property | Value |
| CAS Number | 10447-92-4 |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | To be determined upon synthesis. |
| Melting Point | Not reported in the literature. |
| ¹H NMR Data | Not readily available in the literature. |
| ¹³C NMR Data | Not readily available in the literature. |
| IR Spectral Data | Not readily available in the literature. |
Note: Due to the limited availability of published characterization data for isolated this compound, it is highly recommended to perform thorough characterization (NMR, IR, Mass Spectrometry, and melting point analysis) of the synthesized product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the nitrosation of indole.
Safety Precautions
General Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Handling of N-Nitroso Compounds:
-
Toxicity: N-nitroso compounds are a class of chemicals that are often potent carcinogens and should be handled with extreme caution.
-
Exposure: Avoid inhalation, ingestion, and skin contact.
-
Waste Disposal: All waste containing N-nitroso compounds, including crude reaction mixtures and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.[1] Do not discharge to the environment.[1]
-
Decontamination: For spills or to clean glassware, a solution of 10% sodium thiosulfate and 1% sodium hydroxide can be used for decontamination over 24 hours.[2]
Discussion
The synthesis of this compound is a delicate procedure due to the product's reactivity. The electrophilic substitution of indole at the C3 position is highly favorable. The reaction mechanism likely involves the in situ formation of nitrous acid from sodium nitrite and acetic acid, which can then form dinitrogen trioxide or the nitrosonium ion (NO⁺), the active electrophile.
The primary challenge in this synthesis is preventing the rearrangement of the 3-nitrosoindole product. Under acidic conditions and with prolonged reaction times or elevated temperatures, this intermediate can undergo further reactions to form products like 1H-indazole-3-carboxaldehydes. Therefore, maintaining a low temperature and promptly working up the reaction upon completion are critical for successfully isolating the desired product.
The lack of readily available characterization data for this compound in the scientific literature underscores the importance of thorough analytical confirmation of the synthesized material. Researchers should be prepared to perform comprehensive spectroscopic analysis to confirm the structure and purity of the product.
Conclusion
This application note provides a foundational protocol for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions, researchers can access this potentially useful synthetic intermediate. Adherence to strict safety protocols for handling N-nitroso compounds is paramount throughout the experimental process. The provided workflow and mechanistic overview should aid researchers in successfully synthesizing and utilizing this versatile indole derivative.
References
Application Notes and Protocols: Purification of 3-Nitroso-1H-indole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroso-1H-indole is an important organic intermediate used in the synthesis of various bioactive molecules and functional materials. As with many indole derivatives, particularly those with a nitroso functional group, achieving high purity is crucial for subsequent applications in drug discovery and materials science. The inherent reactivity and potential instability of 3-nitrosoindoles, however, present unique challenges during purification. These compounds are known to exist in equilibrium with their oxime tautomer and can be susceptible to degradation, especially under acidic conditions.
This application note provides a detailed protocol for the purification of this compound using column chromatography. The methodology is designed to address the stability concerns of the molecule while ensuring effective separation from reaction byproducts and unreacted starting materials.
Data Presentation
The efficiency of a purification process is best evaluated through quantitative data. The following table summarizes typical results obtained from the column chromatography of 3-nitroso-substituted indole derivatives, based on reported syntheses.[1] It is important to note that optimal conditions and results will vary depending on the specific reaction mixture and scale.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated | Standard grade silica gel is suitable. Deactivation with a base is recommended to prevent degradation of the acid-sensitive product. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | The exact ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product. A typical starting point is a 9:1 or 4:1 ratio. |
| Elution Mode | Gradient or Isocratic | A shallow gradient of increasing ethyl acetate polarity often provides the best separation. |
| Typical Yield | 75-90% | Yield is highly dependent on the efficiency of the preceding reaction and the careful execution of the purification.[1] |
| Purity (by HPLC) | >95% | Purity should be assessed by a suitable analytical method such as HPLC or NMR after purification. |
| Pre-treatment | Filtration through Celite | Recommended to remove fine particulates before loading onto the column.[1] |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (for deactivation)
-
Celite (diatomaceous earth)
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol 1: Deactivation of Silica Gel
Due to the acid-sensitive nature of this compound, deactivation of the silica gel stationary phase is recommended to prevent product degradation on the column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
This deactivated silica gel is now ready for column packing.
Protocol 2: Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the deactivated silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.
Protocol 3: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
In a separate flask, mix a small amount of silica gel with the dissolved crude product.
-
Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
Protocol 4: Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired compound.
-
Combine the fractions containing the pure this compound.
Protocol 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a low temperature to avoid thermal degradation of the product.
-
The resulting solid or oil is the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and relationships in the purification and potential application context of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Synthesis of Bioactive Heterocyclic Compounds Starting from 3-Nitroso-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 3-nitroso-1H-indole as a versatile starting material. The methodologies outlined herein are based on established reactivity principles of nitroso compounds and aim to guide the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is a reactive synthetic intermediate with significant potential in the construction of diverse heterocyclic scaffolds. The electron-withdrawing nature of the nitroso group at the C3 position of the indole ring activates it for various chemical transformations. This reactivity can be harnessed to synthesize fused heterocyclic systems, many of which are known to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
This document focuses on two primary synthetic strategies: the [4+2] cycloaddition (Diels-Alder) reaction to form pyridazino[4,5-b]indoles and the [3+2] cycloaddition with nitriles to yield 1,2,4-oxadiazoles.
Data Presentation
Table 1: Hypothetical Yields and Biological Activity of Synthesized Heterocycles
| Target Heterocycle | Synthetic Strategy | Key Reagents | Hypothetical Yield Range (%) | Potential Biological Activity |
| Pyridazino[4,5-b]indoles | [4+2] Cycloaddition (HDA) | Conjugated Dienes (e.g., 2,3-dimethyl-1,3-butadiene) | 45-65 | Anticancer, Anti-inflammatory, Kinase Inhibitors[1][2][3] |
| 3-(Indol-3-yl)-1,2,4-oxadiazoles | [3+2] Cycloaddition with Nitriles | Aromatic/Aliphatic Nitriles, Dehydrating Agent | 50-75 | Neuroprotective, Antimicrobial, Anticancer[4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of Pyridazino[4,5-b]indoles via Hetero-Diels-Alder Reaction
Pyridazino[4,5-b]indoles are a class of compounds known for their diverse biological activities, including acting as inhibitors of various kinases and exhibiting anticancer properties.[1][3] The hetero-Diels-Alder (HDA) reaction of a nitroso compound, acting as a dienophile, with a conjugated diene provides a direct route to 1,2-oxazine derivatives, which can be further transformed into the pyridazino scaffold.[7][8][9]
Reaction Scheme:
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dioxane, 20 mL).
-
Addition of Diene: To the solution, add the conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 mmol, 1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 6 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The crude cycloadduct can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Aromatization to Pyridazino[4,5-b]indole: The isolated cycloadduct is then subjected to aromatization. This can be achieved by treatment with an acid catalyst (e.g., p-toluenesulfonic acid in a suitable solvent) or through an oxidative process, depending on the nature of the cycloadduct.
dot
Caption: Workflow for the synthesis of Pyridazino[4,5-b]indoles.
Protocol 2: Synthesis of 3-(Indol-3-yl)-1,2,4-oxadiazoles via [3+2] Cycloaddition
1,2,4-Oxadiazoles are an important class of five-membered heterocycles that are present in a number of biologically active compounds and approved drugs.[5][6] They are often used as bioisosteres for amides and esters. The synthesis of 1,2,4-oxadiazoles can be achieved through the cycloaddition of a nitrile oxide with a nitrile, followed by dehydration. Alternatively, a more direct approach involves the reaction of a nitroso compound with a nitrile in the presence of a dehydrating agent.
Reaction Scheme:
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a dry reaction vessel, combine this compound (1.0 mmol, 1.0 eq.) and the desired nitrile (e.g., benzonitrile, 1.5 mmol, 1.5 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile (15 mL).
-
Addition of Dehydrating Agent: To this mixture, add a dehydrating agent. A common choice is trifluoroacetic anhydride (TFAA) (1.2 mmol, 1.2 eq.) or a carbodiimide-based reagent. The addition should be done cautiously at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
dot
Caption: Synthesis of 3-(Indol-3-yl)-1,2,4-oxadiazoles.
Signaling Pathways and Biological Relevance
The synthesized heterocyclic compounds are of significant interest in drug discovery due to their potential to interact with various biological targets.
Pyridazino[4,5-b]indoles have been reported to inhibit protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.
dot
Caption: Inhibition of kinase signaling by Pyridazino[4,5-b]indoles.
Indole-based 1,2,4-oxadiazoles have shown promise as neuroprotective agents.[4] Their mechanism of action may involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in neuroinflammation and oxidative stress, pathways that are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a variety of bioactive heterocyclic compounds. The protocols provided herein for the synthesis of pyridazino[4,5-b]indoles and 3-(indol-3-yl)-1,2,4-oxadiazoles offer a foundation for the exploration of novel chemical entities for drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new compounds with potent and selective biological activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Nitroso-1H-indole in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroso-1H-indole is a reactive intermediate with significant potential in the synthesis of diverse heterocyclic scaffolds, particularly analogues of natural products. The electron-withdrawing nature of the nitroso group at the C3 position of the indole ring activates it as a potent dienophile in hetero-Diels-Alder reactions and as a reactive partner in other cycloadditions. This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials, making it a valuable tool in medicinal chemistry and drug discovery for the generation of novel bioactive compounds.[1][2]
These application notes provide an overview of the synthetic utility of this compound, with a focus on its proposed application in the synthesis of natural product analogues via hetero-Diels-Alder reactions. Detailed protocols for the synthesis of this compound derivatives and their subsequent cycloaddition reactions are presented, along with data presentation in tabular format and visualizations of key pathways.
Synthesis of this compound Derivatives
The synthesis of 3-nitroso-substituted indole derivatives can be achieved through a one-pot reaction involving N-nitrosoaniline and an acyl sulfur ylide, catalyzed by a transition metal.[1] This method offers a straightforward and efficient route to these valuable synthetic intermediates.
General Synthetic Pathway for this compound Derivatives
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative[1]
This protocol is adapted from a patented procedure for the synthesis of 3-nitroso-substituted indole derivatives.
Materials:
-
N-nitrosoaniline
-
Acyl sulfur ylide (e.g., benzoylthio ylide)
-
Transition metal catalyst (e.g., [Rh(cod)Cl]₂)
-
Silver salt (e.g., AgSbF₆)
-
Solvent (e.g., Dichloromethane)
-
Protic acid (e.g., Acetic acid)
-
Diatomaceous earth
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-nitrosoaniline (1.0 equiv.) and the acyl sulfur ylide (1.2 equiv.) in the solvent, add the transition metal catalyst (0.05 equiv.) and the silver salt (0.1 equiv.).
-
Stir the reaction mixture at a temperature between 25-60°C for 9-17 hours to facilitate the carbon-hydrogen bond activation.
-
Upon completion of the C-H activation step, add the protic acid (2.0 equiv.) to the reaction mixture.
-
Continue stirring at 25-60°C for an additional 1-4 hours to promote cyclization and the cascaded nitroso group migration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-nitroso-substituted indole derivative.
Representative Yields for this compound Synthesis
| Acyl Sulfur Ylide | Yield (%) | Reference |
| 2-Methylformylthio ylide | 89 | [1] |
| Naphthoylthioylide | 78 | [1] |
Application in Natural Product Analogue Synthesis via Hetero-Diels-Alder Reaction
The electron-deficient nitroso group in this compound makes it an excellent dienophile for hetero-Diels-Alder reactions with electron-rich dienes.[3][4] This [4+2] cycloaddition provides a direct route to 3,6-dihydro-2H-1,2-oxazine scaffolds, which are versatile intermediates for the synthesis of a variety of natural product analogues, including alkaloids and other bioactive molecules.[3][5]
Proposed Signaling Pathway for Bioactive Analogues
Caption: Proposed mechanism of action for synthesized natural product analogues.
General Experimental Workflow for Hetero-Diels-Alder Reaction
Caption: General experimental workflow for the hetero-Diels-Alder reaction.
Experimental Protocol: Synthesis of a Natural Product Analogue via Hetero-Diels-Alder Reaction
This is a proposed protocol based on the known reactivity of nitroso compounds in hetero-Diels-Alder reactions.
Materials:
-
This compound derivative
-
Diene-containing substrate (e.g., a simplified analogue of a natural product like thebaine or a steroidal diene)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diene-containing substrate (1.0 equiv.) in the anhydrous solvent under an inert atmosphere.
-
Add a solution of the this compound derivative (1.1 equiv.) in the same solvent dropwise to the diene solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) as needed, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct (the natural product analogue).
Expected Quantitative Data and Characterization
The synthesized natural product analogues would be characterized by standard spectroscopic methods. The biological activity could be assessed through various in vitro assays.
| Parameter | Expected Data |
| Yield | 60-95% (based on analogous reactions) |
| ¹H NMR | Characteristic signals for the newly formed oxazine ring protons. |
| ¹³C NMR | Signals corresponding to the sp³ carbons of the oxazine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the cycloadduct. |
| Biological Activity | IC₅₀ or EC₅₀ values from relevant assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition). These would need to be experimentally determined. |
Conclusion
This compound serves as a versatile and reactive intermediate for the synthesis of complex heterocyclic molecules. Its application in hetero-Diels-Alder reactions opens up a promising avenue for the creation of novel natural product analogues with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound in the pursuit of new drug candidates. Further research into the scope and limitations of these reactions will undoubtedly expand the synthetic toolbox for medicinal chemists.
References
- 1. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 4. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.dimensions.ai [app.dimensions.ai]
Troubleshooting & Optimization
Effect of pH on the stability and decomposition of 3-Nitroso-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and decomposition of 3-Nitroso-1H-indole, particularly concerning the influence of pH. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
This compound, along with other nitrosated indole compounds, exhibits significant pH-dependent stability. Generally, it is more stable in alkaline conditions (pH 8 and above) compared to acidic conditions (pH 2-4).[1][2] Under acidic conditions, it is susceptible to decomposition.
Q2: Why is this compound more stable at an alkaline pH?
At an alkaline pH, such as pH 8, an equilibrium exists between the nitrosated indole compound, the parent indole, and free nitrite.[1][2] This equilibrium contributes to the apparent stability of this compound in alkaline solutions. The presence of free nitrite can shift the equilibrium, favoring the nitrosated form.[1][2]
Q3: What happens to this compound in an acidic environment?
In acidic solutions, this compound is unstable and undergoes decomposition.[1][2] The acidic environment can lead to the denitrosation of the molecule, releasing the parent indole and nitrous acid. Furthermore, in the presence of excess indole, this compound can react to form colored condensation products, such as indole red.[1][3]
Q4: What are the primary decomposition products of this compound?
Under acidic conditions, the primary decomposition pathway involves the release of the indole molecule and the formation of nitrous acid. In scenarios where indole is abundant, self-condensation reactions can occur, leading to the formation of dimeric and trimeric indole derivatives, which are often colored.[1][3]
Q5: Are there any known biological implications of this compound and its stability?
Yes, this compound and related nitrosated indoles are known to be mutagenic.[1] Their ability to cause DNA damage is a significant biological effect.[1][3] The pH of the environment can influence the formation and persistence of these compounds, which is relevant in biological systems where pH can vary. For instance, the acidic environment of the stomach could favor the formation of such compounds if both indoles and nitrites are present.
Quantitative Data Summary
| pH Value | Observed Stability | Rationale |
| 2.0 | Unstable | Prone to rapid decomposition and denitrosation.[1][2] |
| ~5.4-6.4 | Moderately Unstable | Decomposition occurs, potentially leading to condensation products in the presence of excess indole.[1] |
| 8.0 | Relatively Stable | An equilibrium between the nitrosated form, free indole, and nitrite contributes to its persistence.[1][2] |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment of this compound via HPLC
This protocol outlines a general procedure for determining the stability of this compound at various pH levels using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (synthesized or commercially acquired)
- HPLC-grade acetonitrile and water
- Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
- Hydrochloric acid and sodium hydroxide for pH adjustment
- HPLC system with a UV detector
- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Buffer Preparation:
- Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.0, 7.4, 8.0, 10.0) using the phosphate buffer system.
- Adjust the final pH of each buffer solution using HCl or NaOH.
- Filter all buffers through a 0.22 µm membrane filter before use.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.
- For each time point and pH, dilute the stock solution with the respective buffer to a final working concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low to avoid precipitation.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan).
- Injection Volume: 20 µL
5. Stability Study Procedure:
- Incubate the prepared samples at a constant temperature (e.g., 37 °C).
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH sample.
- Immediately inject the aliquot into the HPLC system.
- Quantify the peak area of this compound at each time point.
- Plot the concentration or peak area of this compound as a function of time for each pH to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid disappearance of the this compound peak, especially at low pH. | The compound is highly unstable in acidic conditions. | This is expected. Ensure your initial time point (t=0) is analyzed immediately after sample preparation. For acidic samples, consider quenching the degradation by neutralizing the sample just before injection. |
| Appearance of new, unidentified peaks over time. | These are likely decomposition products. | Monitor the appearance and growth of these peaks. If possible, use HPLC-MS to identify the mass of these products to aid in their identification. In acidic solutions, these could be indole condensation products. |
| Poor peak shape (tailing or fronting). | Column overload, inappropriate mobile phase pH, or interaction with residual silanols on the column. | Try injecting a lower concentration. Ensure the mobile phase pH is compatible with the analyte and column. Consider using a buffered mobile phase. |
| Inconsistent peak areas for the t=0 sample across different pH values. | The compound may be degrading very rapidly in some buffers during sample preparation. | Prepare and inject samples one at a time, especially for the acidic buffers, to minimize degradation before the initial reading. |
| Baseline drift during gradient elution. | Mobile phase contamination or absorbance. | Use high-purity solvents and additives. Ensure proper mixing and degassing of the mobile phases. |
Visualizations
Caption: Experimental workflow for pH-dependent stability analysis of this compound.
Caption: Logical troubleshooting flow for HPLC analysis of this compound.
References
- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 3-nitrosoindole derivatives by Escherichia coli during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 3-Nitroso-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Nitroso-1H-indole, particularly in addressing low yields.
Troubleshooting Guide
Question: My reaction yield of this compound is consistently low. What are the most common causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Sub-optimal pH: The stability of this compound is highly pH-dependent. The compound is unstable in acidic conditions (pH 2) and more stable in slightly alkaline conditions (pH 8)[1][2]. If your reaction or work-up is performed under acidic conditions, the product may be decomposing.
-
Reagent Quality and Stoichiometry: The purity of the starting indole and the nitrosating agent is crucial. Impurities can lead to side reactions. Additionally, the stoichiometry of the reactants needs to be carefully controlled to prevent the formation of byproducts.
-
Reaction Temperature: Inadequate temperature control can affect the reaction rate and lead to the formation of undesired side products.
-
Side Reactions: Indole can react with nitrous acid to form 3-nitrosoindole, which can then condense with other indole molecules to produce colored byproducts like indole red[3].
-
Product Degradation during Work-up and Purification: As mentioned, the product is sensitive to pH. The purification method, such as column chromatography, should be performed with care to avoid prolonged exposure to conditions that may cause degradation.
Question: I observe the formation of a red precipitate in my reaction mixture. What is it and how can I avoid it?
Answer: The red precipitate is likely a mixture of condensation products, such as indole red and indoxyl red[3]. These compounds are formed from the reaction of 3-nitrosoindole with unreacted indole, particularly in an acidic medium where nitrite is converted to nitrous acid[3].
To minimize the formation of these byproducts:
-
Control Stoichiometry: Ensure that the nitrosating agent is the limiting reagent or that the reaction is monitored closely to stop it once the starting indole is consumed.
-
Maintain Optimal pH: As these condensation reactions are promoted by acidic conditions, maintaining a neutral or slightly alkaline pH can help to suppress their formation.
-
Temperature Control: Running the reaction at a lower temperature may help to control the rate of the side reactions.
Question: What is the optimal pH for the synthesis and work-up of this compound?
Answer: Based on stability studies of nitrosated indole compounds, a pH of 8 is recommended for the work-up and handling of this compound to ensure its stability[1][2]. The synthesis itself is typically carried out under conditions that generate the nitrosating species, which may be acidic. However, it is critical to neutralize the reaction mixture and perform the extraction and subsequent purification at a slightly alkaline pH.
Frequently Asked Questions (FAQs)
Q1: Can I use a different nitrosating agent for the synthesis?
A1: While various nitrosating agents can be used, the choice will influence the reaction conditions. Common nitrosating agents include sodium nitrite in the presence of an acid. It is important to consult the literature for specific protocols related to the chosen reagent to ensure compatibility and optimize reaction conditions.
Q2: How should I purify the crude this compound?
A2: Purification is typically achieved by column chromatography on silica gel[4]. It is advisable to use a non-polar to moderately polar eluent system and to avoid highly acidic or basic mobile phases. The fractions should be handled in a way that minimizes exposure to light and acid.
Q3: Is this compound stable for long-term storage?
A3: N-nitroso compounds can be unstable. For long-term storage, it is recommended to keep the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Given its pH sensitivity, ensuring the solid is free from acidic residues is critical for its stability.
Data Presentation
Table 1: Example Reaction Conditions for Synthesis of a 3-Nitroso-substituted Indole Derivative
| Parameter | Value | Reference |
| Starting Material | N-methyl-N-nitrosoaniline | [4] |
| Co-reactant | Benzoylthio ylide | [4] |
| Catalyst | Dichloro(pentamethylcyclopentadienyl) rhodium (III) | [4] |
| Additive | Silver carbonate | [4] |
| Solvent | Hexafluoroisopropanol | [4] |
| Temperature | 40°C | [4] |
| Reaction Time | 9 hours, then 4 hours after acid addition | [4] |
| Acid | Trifluoroacetic acid | [4] |
| Yield | 86% | [4] |
Note: This table is based on a patented method for a substituted derivative and serves as an illustrative example of reaction parameters.
Table 2: pH-Dependent Stability of Nitrosated Indole Compounds
| pH | Stability | Observation | Reference |
| 2 | Unstable | Degradation of the compound is observed. | [1][2] |
| 8 | Stable | The compound shows greater stability. | [1][2] |
Experimental Protocols
Protocol: Synthesis of a 3-Nitroso-substituted Indole Derivative (Illustrative Example)
This protocol is adapted from a patented procedure for a substituted indole derivative and should be optimized for the specific synthesis of this compound[4].
-
Reaction Setup: To a reaction vessel, add N-methyl-N-nitrosoaniline (0.1 mmol), benzoylthio ylide (0.15 mmol), dichloro(pentamethylcyclopentadienyl) rhodium (III) (0.005 mmol), and silver carbonate (0.02 mmol).
-
Solvent Addition: Dissolve the mixture in hexafluoroisopropanol (1.0 mL).
-
Initial Reaction: Heat the reaction mixture to 40°C and stir for 9 hours.
-
Acidification and Cyclization: Cool the reaction mixture and add trifluoroacetic acid (0.25 mmol). Continue to stir the reaction for an additional 4 hours.
-
Work-up:
-
Filter the reaction mixture through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-nitroso-substituted indole derivative.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yields.
References
- 1. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
Strategies to prevent over-nitrosation of the indole ring
Welcome to the technical support center for indole nitrosation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of over-nitrosation of the indole ring during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indole nitrosation reaction is producing a complex mixture of products with low yield of the desired 3-nitrosoindole. What is happening?
A1: This is a common issue arising from the high reactivity of the indole ring, which can lead to several side reactions, including:
-
Over-nitrosation: Multiple nitroso groups can be added to the indole ring, particularly at the C3 position and the nitrogen atom.
-
Dimerization and Polymerization: The reactive nitrosoindole intermediate can react with other indole molecules, leading to colored byproducts.[1]
-
Rearrangement Reactions: Under acidic conditions, the initially formed N-nitrosoindole can rearrange, or the reaction can lead to the formation of other heterocyclic systems like indazoles.[2]
-
Oxidation: The nitrosating agents or reaction conditions can sometimes lead to oxidation of the indole ring.
To troubleshoot, consider the following strategies:
-
Protect the Indole Nitrogen: The use of an N-protecting group is a highly effective strategy to prevent N-nitrosation and improve the selectivity for C3-nitrosation.
-
Control Reaction Conditions: Carefully controlling the temperature, pH, and the rate of addition of the nitrosating agent can significantly reduce side reactions.
-
Choice of Nitrosating Agent: Different nitrosating agents exhibit varying reactivities. Milder reagents may provide better selectivity.
Q2: What are the most effective strategies to prevent over-nitrosation of the indole ring?
A2: The primary strategies to prevent over-nitrosation involve controlling the reactivity of the indole ring and the reaction conditions. The most common and effective approaches are:
-
Use of N-Protecting Groups: Introducing a protecting group on the indole nitrogen is a robust method to prevent N-nitrosation and direct the electrophilic attack to the C3 position. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of introduction and removal.[3][4]
-
Optimization of Reaction Conditions:
-
Temperature: Performing the reaction at low temperatures (e.g., 0°C to -78°C) can help to control the reaction rate and minimize side reactions.[5]
-
pH Control: The stability of nitrosated indoles is highly pH-dependent. Slightly acidic conditions are often optimal, while strongly acidic or basic conditions can lead to degradation or rearrangement.[6] Nitrosated products of some indoles are more stable at pH 8 than at pH 2.[6]
-
Stoichiometry and Addition Rate: Using a stoichiometric amount of the nitrosating agent and adding it slowly to the reaction mixture can prevent the buildup of high concentrations of the reactive species, thus reducing over-nitrosation.
-
Q3: Which N-protecting group is best for preventing over-nitrosation of indole?
A3: The choice of protecting group depends on the overall synthetic strategy and the stability of your indole substrate to the protection and deprotection conditions. Some commonly used protecting groups for the indole nitrogen include:
-
tert-Butyloxycarbonyl (Boc): This is a widely used protecting group as it is stable to many reaction conditions and can be readily removed under acidic conditions or by thermolysis.[4][7] The Boc group effectively prevents N-nitrosation and directs nitrosation to the C3 position.
-
Tosyl (Ts): The p-toluenesulfonyl group is a robust protecting group that is stable to a wide range of conditions. However, its removal often requires harsh conditions.
-
[2-(trimethylsilyl)ethoxy]methyl (SEM): This protecting group is stable to a variety of conditions and can be removed with fluoride ions.[8]
-
2-Phenylsulfonylethyl: This group is readily removed under basic conditions.[9]
The following workflow can help in selecting an appropriate protecting group:
Q4: How can I monitor the progress of my indole nitrosation reaction and detect byproducts?
A4: Several analytical techniques can be employed to monitor the reaction and identify products:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting material and the appearance of products. Staining with a suitable reagent can help visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantitative analysis of the reaction mixture.[10][11] It can be used to determine the yield of the desired product and quantify the formation of byproducts. Post-column photohydrolysis followed by colorimetric detection can enhance the specificity for N-nitroso compounds.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the desired product and characterizing unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts.
Data Presentation
The use of an N-protecting group, such as Boc, has been shown to be highly effective in controlling the regioselectivity of electrophilic substitution on the indole ring. The following table summarizes the yields of 3-nitroindole from N-Boc protected indole under various reaction conditions, which serves as a strong analogue for nitrosation reactions.
| Entry | Nitrating Agent | Anhydride | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | NMe₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 78 | [13] |
| 2 | NBu₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 56 | [13] |
| 3 | NMe₄NO₃ | (CF₃CO)₂O | THF | 0–5 | 41 | [13] |
| 4 | NMe₄NO₃ | (CF₃CO)₂O | CH₃CN | 0–5 | 97 | [13] |
| 5 | NMe₄NO₃ | (Ac)₂O | DCM | 0–5 | No Reaction | [13] |
This data is for the nitration of N-Boc-indole and is presented as an illustrative example of the control afforded by N-protection in electrophilic substitution reactions.
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-indole.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Selective C3-Nitrosation of N-Boc-Indole
This protocol outlines a method for the selective nitrosation of N-Boc-indole at the C3 position.
Materials:
-
N-Boc-indole
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Dichloromethane (DCM), anhydrous
-
Distilled water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in a mixture of DCM and acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of distilled water.
-
Add the sodium nitrite solution dropwise to the stirred N-Boc-indole solution at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 3-nitroso-N-Boc-indole.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts in preventing the over-nitrosation of the indole ring.
References
- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jopcr.com [jopcr.com]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the isolation and handling of unstable 3-Nitroso-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the unstable compound 3-Nitroso-1H-indole.
Safety First: Critical Handling Precautions
Warning: N-nitroso compounds are a class of chemicals that are often toxic and carcinogenic.[1][2][3] Handle this compound with extreme caution in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check manufacturer's compatibility data), a lab coat, and splash-proof goggles or a face shield.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any volatile compounds or aerosols.[2][4]
-
Contamination: Avoid cross-contamination. Thoroughly clean all glassware and equipment before and after use.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Waste Disposal: Dispose of all waste containing this compound and related nitroso compounds as hazardous waste according to your institution's and local regulations.[2]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, and follow your institution's established procedures for hazardous chemical spills.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 10447-92-4) is a derivative of indole, an important heterocyclic compound in medicinal and chemical fields.[5][6][7] It is an organic synthesis intermediate.[5]
Q2: Why is this compound so difficult to work with?
The primary challenge is its instability. Like many N-nitroso compounds, it can be sensitive to environmental conditions.[1][8] Nitrosated indole products are known to be unstable, with their stability often depending on pH.[9][10] Unprotected, electron-rich indoles can also be sensitive to light and air, leading to decomposition.[8]
Q3: What are the primary applications of this compound?
3-nitroso-substituted indole derivatives are important organic synthesis intermediates. They can be used to prepare various high-spin organic polymers, LED polymers, and have shown potential as anti-inflammatory agents and DPP-IV inhibitors.[5]
Q4: Are there more stable alternatives to this compound?
The stability of nitrosated indoles can be influenced by substituents on the indole ring.[9] Depending on the desired downstream application, exploring derivatives of this compound with stabilizing groups might be a viable strategy.
Troubleshooting Guide
Synthesis & Isolation
Problem: Low or no yield of this compound during synthesis.
-
Possible Cause 1: Unfavorable Reaction Conditions. The nitrosation of indoles can be sensitive to pH and temperature.
-
Solution: Carefully control the pH of the reaction mixture. Nitrosation is often carried out under acidic conditions to generate the nitrosating agent.[9] However, the stability of the product may vary with pH.[9][10] Optimization of the reaction temperature is also crucial; consider running the reaction at a lower temperature to minimize product decomposition.
-
-
Possible Cause 2: Degradation of the Product During Workup. The instability of this compound can lead to its decomposition during extraction and purification steps.
-
Solution: Minimize the duration of the workup procedure. Use pre-chilled solvents for extraction and perform purification steps, such as column chromatography, in a cold room or with a jacketed column if possible. Maintaining a specific pH during workup might also be necessary to preserve the compound.[9][10]
-
Problem: The isolated product decomposes rapidly.
-
Possible Cause 1: Exposure to Air and Light. Electron-rich indoles can be sensitive to oxidation by air and photodegradation.[8]
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by using amber-colored vials or by wrapping the container with aluminum foil.
-
-
Possible Cause 2: Inappropriate Storage Conditions. Temperature and the storage medium can significantly impact the stability of the compound.
-
Solution: Store the isolated this compound at low temperatures, preferably in a freezer (-20°C or below). Storing it as a solution in a dry, aprotic solvent might be preferable to storing it as a neat solid.
-
Handling & Storage
Problem: Difficulty in purifying the crude product.
-
Possible Cause: Co-elution with impurities or on-column decomposition. The polarity of this compound may be similar to that of starting materials or byproducts, making chromatographic separation challenging. The compound might also be decomposing on the silica or alumina stationary phase.
-
Solution: Experiment with different solvent systems for column chromatography to improve separation. Consider using a less acidic or basic stationary phase, or deactivating the stationary phase with a small amount of a suitable amine or acid in the eluent. Alternatively, explore other purification techniques like recrystallization if a suitable solvent can be found.
-
Data at a Glance
Table 1: pH-Dependent Stability of Nitrosated Indole Compounds
Note: This data is based on related nitrosated indole compounds and should be used as a general guideline for this compound.
| Compound Class | Stability at Acidic pH (e.g., pH 2) | Stability at Basic pH (e.g., pH 8) | Reference |
| Nitrosated Indole, Indole-3-carbinol, Indole-3-acetonitrile | Unstable | More Stable | [9][10] |
| Nitrosated 4-chloroindole | Stable | Unstable | [9] |
Experimental Protocols
General Protocol for Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on the nitrosation of indoles and should be adapted and optimized for specific laboratory conditions.
-
Dissolution: Dissolve 1H-indole in a suitable organic solvent (e.g., acetic acid) in a round-bottom flask.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Addition of Nitrosating Agent: Slowly add a solution of a nitrosating agent (e.g., sodium nitrite in water) dropwise to the cooled indole solution with vigorous stirring. Maintain the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of a reducing agent like sodium bisulfite).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with a pH-adjusted aqueous solution to improve stability (refer to Table 1).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product immediately using flash column chromatography on silica gel, using a pre-cooled eluent.
Visual Guides
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Product Instability.
References
- 1. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 2. nj.gov [nj.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chemos.de [chemos.de]
- 5. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 6. This compound | CAS No- 10447-92-4 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS No- 10447-92-4 | Simson Pharma Limited [simsonpharma.com]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 3-Nitroso-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroso-1H-indole. Our focus is on the identification and characterization of impurities that may arise during this process.
Troubleshooting Guide
Problem 1: Low yield of this compound and presence of significant, often colorful, byproducts.
| Possible Cause | Suggested Solution |
| Formation of Dimeric and Trimeric Condensation Products: this compound is reactive and can undergo self-condensation, especially under acidic conditions. These byproducts are often colored.[1] | - Control Reaction Temperature: Maintain a low temperature (0-5 °C) during the nitrosation reaction to minimize side reactions. - Optimize Stoichiometry: Use a slight excess of the nitrosating agent (e.g., sodium nitrite) but avoid a large excess which can promote side reactions. - Control pH: Maintain a weakly acidic pH. Strongly acidic conditions can accelerate the formation of byproducts.[1] - Immediate Work-up: Process the reaction mixture promptly after completion to isolate the desired product before significant degradation or side reactions occur. |
| Formation of 2-(indol-3-yl)-3H-indol-3-oxime: This is a common and significant impurity formed from the reaction of indole with nitrous acid.[2] | - Choice of Solvent: The reaction of indole with nitrous acid in benzene has been reported to yield 2-(indol-3-yl)-3H-indol-3-oxime as the major product.[2] Consider alternative solvent systems to influence the reaction pathway. - Purification: Develop a robust chromatographic method (e.g., flash column chromatography or preparative HPLC) to separate the target compound from this byproduct. |
| Formation of Azo-bis-indole Derivatives: While more common with substituted indoles, the formation of azo compounds is a potential side reaction.[3] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could lead to the formation of azo compounds. |
Problem 2: Difficulty in purifying this compound.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities: The polarity of this compound and its dimeric impurities may be similar, leading to poor separation during chromatography. | - Optimize Chromatographic Conditions: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, reversed-phase C18). - Utilize Preparative HPLC: For high-purity material, preparative HPLC with a suitable column and gradient elution can provide better resolution. |
| Instability of the Product: this compound can be unstable, degrading during purification. | - Minimize Exposure to Light and Air: Protect the compound from light and air during purification and storage. - Low-Temperature Purification: Perform chromatographic separations at reduced temperatures if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most commonly reported impurities arise from side reactions of indole and the 3-nitrosoindole product itself. Key impurities include:
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2-(indol-3-yl)-3H-indol-3-oxime: A major byproduct from the reaction of indole with nitrous acid.[2]
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Dimeric and Trimeric Condensation Products: These result from the self-reaction of 3-nitrosoindole.[1]
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Unreacted Indole: Incomplete reaction will leave the starting material.
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N-Nitrosoindole: Nitrosation can potentially occur at the N-1 position of the indole ring, though C-3 nitrosation is generally preferred for unsubstituted indole.[1]
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a gradient of water (with formic acid) and acetonitrile or methanol is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for initial screening of purification fractions.[1]
Q3: How can I confirm the structure of the suspected 2-(indol-3-yl)-3H-indol-3-oxime impurity?
A3: To confirm the structure of this impurity, you would need to isolate it, for example by preparative HPLC, and then characterize it using spectroscopic methods. This would involve:
-
Mass Spectrometry: To determine the molecular weight.
-
1H and 13C NMR: To establish the connectivity of atoms.
-
Comparison with literature data if available.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Dissolve 1H-indole in a suitable solvent (e.g., acetic acid or a mixture of an organic solvent and water) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the indole solution while maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity Name | Potential Origin | Analytical Method for Identification |
| Indole | Unreacted starting material | HPLC, GC-MS, NMR |
| 2-(indol-3-yl)-3H-indol-3-oxime | Reaction of indole with nitrous acid[2] | HPLC, LC-MS, NMR |
| Dimeric Condensation Products | Self-reaction of 3-nitrosoindole[1] | LC-MS, NMR |
| Trimeric Condensation Products | Self-reaction of 3-nitrosoindole[1] | LC-MS, NMR |
| N-Nitrosoindole | Nitrosation at the indole nitrogen[1] | LC-MS, NMR |
| Azo-bis-indole | Side reaction, more prevalent with substituted indoles[3] | LC-MS, NMR |
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: Workflow for the purification and impurity analysis of this compound.
References
- 1. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some products from nitrosation of indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions Involving 3-Nitroso-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitroso-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on proper quenching techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its handling critical?
A1: this compound is a reactive organic compound formed by the nitrosation of an indole at the C-3 position.[1] The nitrosating agent is typically nitrous acid (HNO₂), generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid.[2] Critical handling is required because N-nitroso compounds are a class of potentially carcinogenic substances.[3][4] Furthermore, 3-nitrosoindoles can be unstable and may serve as reactive intermediates, potentially leading to the formation of undesired side products if not properly handled and quenched.[1][5]
Q2: My reaction mixture turned a deep red/brown color. Is this normal?
A2: The formation of a red or brown color during the synthesis of this compound can be normal. 3-nitrosoindole itself is a reactive intermediate that can react with indole to form red-colored condensation products.[1] However, an intense and unexpected color change could also indicate the formation of significant side products or decomposition. It is crucial to follow the quenching procedure promptly once the desired reaction is complete to minimize these side reactions.
Q3: What is the purpose of "quenching" in this context?
A3: Quenching is the process of rapidly stopping the reaction by neutralizing any unreacted, hazardous, or unstable reagents. In the synthesis of this compound, the primary goal of quenching is to destroy excess nitrous acid, the nitrosating agent. This is essential for two main reasons:
-
Safety: To eliminate the potentially carcinogenic nitrosating species from the reaction mixture.
-
Product Purity: To prevent further reactions, such as the formation of undesired byproducts or the decomposition of the desired this compound product.
Q4: How do I choose the right quenching agent?
A4: The choice of quenching agent depends on several factors, including the reaction conditions (especially pH), the stability of your product to the quencher, and the ease of removing the quenching byproducts during workup. Common quenching agents for nitrous acid include ascorbic acid, sulfamic acid, and basic solutions like sodium carbonate. Ascorbic acid is a mild and effective scavenger, while sulfamic acid reacts rapidly with nitrous acid.[6][7] Saturated sodium carbonate solution can be used to both neutralize the acid and quench the reaction.[5][6] Refer to the comparison table and detailed protocols below for more specific guidance.
Q5: Can I use a simple water wash to quench the reaction?
A5: While washing with water is a standard part of the workup to remove water-soluble impurities, it is not a reliable method for quenching the reaction on its own. The quenching agent actively reacts with and destroys the excess nitrous acid. A water wash alone may not be sufficient to completely neutralize the reactive species, potentially leading to safety hazards and product impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete nitrosation reaction. | Ensure the reaction is sufficiently acidic to generate nitrous acid. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). |
| Decomposition of the product during reaction or workup. | This compound can be unstable, particularly at certain pH values.[5][8] Perform the reaction at a low temperature and quench it as soon as it is complete. Avoid prolonged exposure to harsh acidic or basic conditions during workup. | |
| Formation of multiple side products | Excess nitrosating agent or prolonged reaction time. | Use the stoichiometric amount of the nitrosating agent or quench the reaction promptly upon completion. |
| Instability of the this compound product. | The product can undergo further reactions.[1] Ensure efficient quenching and proceed with the workup and purification without delay. | |
| Difficulty in isolating the product after workup | Emulsion formation during extraction. | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. In some cases, filtering the mixture through a pad of Celite® can also be effective. |
| Product is water-soluble. | If the product has significant water solubility, you may need to perform multiple extractions with the organic solvent or use a continuous extraction apparatus. | |
| Quenching process is too vigorous (e.g., excessive gas evolution) | Adding the quenching agent too quickly. | Add the quenching agent slowly and in portions, especially when using reagents like sodium carbonate or sulfamic acid which produce gaseous byproducts (CO₂ or N₂ respectively). Ensure the reaction vessel has adequate venting. |
Comparison of Common Quenching Agents for Nitrosation Reactions
| Quenching Agent | Typical Molar Equivalents (relative to Nitrosating Agent) | Mechanism of Action | Advantages | Disadvantages |
| Ascorbic Acid | 1.1 - 2.0 | Reduces nitrous acid to nitric oxide (NO).[9] | Mild reaction conditions; byproducts are generally easy to remove.[10] | May not be as rapid as other quenchers; in biphasic systems with lipids, it can paradoxically promote nitrosation in the lipid phase.[9] |
| Sulfamic Acid (H₂NSO₃H) | 1.1 - 1.5 | Reacts with nitrous acid to produce nitrogen gas, water, and sulfuric acid. | Rapid and complete reaction; gaseous byproduct (N₂) escapes the reaction mixture.[11][12] | The reaction can be highly exothermic and produce significant amounts of gas, requiring careful, slow addition and good ventilation.[4] |
| Saturated Sodium Carbonate (Na₂CO₃) | Added until the solution is basic (pH > 8) | Neutralizes the acid catalyst, which in turn quenches the formation of the active nitrosating species. | Inexpensive and readily available; effectively neutralizes the reaction mixture.[5][6] | Causes vigorous gas (CO₂) evolution, which requires slow and careful addition. May not be suitable for base-sensitive products. |
| Urea ((NH₂)₂CO) | 1.1 - 2.0 | Reacts with nitrous acid to form nitrogen gas, carbon dioxide, and water. | Inexpensive; byproducts are gases. | Can be slower than sulfamic acid and may require acidic conditions to be effective. |
Detailed Experimental Protocols
Protocol 1: Quenching with Ascorbic Acid
-
Reaction Completion: Once the formation of this compound is complete (as determined by TLC or other appropriate monitoring), cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a freshly prepared aqueous solution of ascorbic acid (typically a 10-20% w/v solution) to the reaction mixture with vigorous stirring. A slight excess (e.g., 1.5 molar equivalents relative to the initial amount of sodium nitrite) is recommended.
-
Stirring: Continue to stir the mixture at 0-5 °C for 15-30 minutes to ensure complete quenching of any residual nitrous acid.
-
Verification of Quench (Optional but Recommended): Test for the presence of nitrous acid using potassium iodide-starch paper. A blue-black color indicates the presence of oxidizing species like nitrous acid, and more quenching agent should be added.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was performed in an organic solvent, dilute with additional solvent if necessary.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities and unreacted ascorbic acid.
-
Wash the organic layer with brine to aid in phase separation.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization.[8]
Protocol 2: Quenching with Sulfamic Acid
-
Reaction Completion: After the reaction is complete, cool the mixture to 0-5 °C.
-
Quenching: Prepare a 10% aqueous solution of sulfamic acid. Add this solution dropwise to the cold, stirred reaction mixture. Be cautious as the reaction evolves nitrogen gas and is exothermic.[4] Use approximately 1.2 molar equivalents of sulfamic acid relative to the starting sodium nitrite.
-
Stirring: Stir the mixture for 20-30 minutes at 0-5 °C.
-
Verification of Quench: Use potassium iodide-starch paper to confirm the absence of nitrous acid.
-
Workup:
-
Transfer the mixture to a separatory funnel and dilute with the appropriate organic solvent.
-
Wash the organic layer with water to remove sulfamic acid and its byproducts.
-
Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be mindful of potential CO₂ evolution.
-
Wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: Quenching with Saturated Sodium Carbonate
-
Reaction Completion: Upon completion of the reaction, cool the mixture to 0-5 °C.
-
Quenching: Very slowly and carefully add a saturated aqueous solution of sodium carbonate to the reaction mixture with vigorous stirring.[5][6] There will be significant CO₂ evolution, so the addition must be portion-wise to control the effervescence. Continue adding the solution until the gas evolution ceases and the aqueous phase is basic (test with pH paper, pH > 8).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Visualized Workflows
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4134917A - Method for the denitrosation of organic nitrosamines - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 8. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 9. Fat transforms ascorbic acid from inhibiting to promoting acid‐catalysed N‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of different nitrosating agents for indole C3-functionalization
For researchers, scientists, and professionals in drug development, the selective functionalization of indole scaffolds is a critical step in the synthesis of numerous pharmaceutically active compounds. The introduction of a nitroso group at the C3-position of indole serves as a versatile synthetic handle for further transformations. This guide provides a comparative analysis of different nitrosating agents for the C3-functionalization of indoles, supported by experimental data and detailed protocols.
The C3-position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. Nitrosation at this position provides a valuable intermediate that can be readily converted to other functional groups. This study compares the performance of common nitrosating agents, focusing on yield, regioselectivity, and reaction conditions.
Comparative Performance of Nitrosating Agents
The selection of an appropriate nitrosating agent is crucial for achieving high yields and selectivity in the C3-nitrosation of indoles. This section compares the efficacy of several commonly employed reagents.
| Nitrosating Agent System | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Nitrite / Potassium Persulfate (NaNO₂/K₂S₂O₈) | N-Methylindole | 1-Methyl-3-nitrosoindole | Dichloromethane/Water (1:1), Room Temperature, 3h | 85 | [1] |
| tert-Butyl Nitrite (TBN) | Indole | 3-Nitroindole | Acetonitrile, Room Temperature | Moderate to High | [2] |
| Dinitrogen Trioxide (N₂O₃) | Indole | 3-Nitrosoindole | Anhydrous organic solvent | Potentially high | [3] |
| Angeli's Salt (Na₂N₂O₃) | Tryptophan derivatives | N-Nitrosoindoles | Physiological pH, in the presence of oxygen | - | [4][5] |
Key Observations:
-
Sodium Nitrite with Potassium Persulfate (NaNO₂/K₂S₂O₈): This system proves to be highly effective for the C3-nitrosation of N-substituted indoles, providing good to excellent yields under mild conditions.[1] For indoles with a free N-H, this system leads to the formation of 3-nitroindoles.
-
tert-Butyl Nitrite (TBN): While a versatile reagent, TBN is more commonly employed for the nitration of indoles rather than nitrosation.[2] The reaction often proceeds via a radical mechanism.
-
Dinitrogen Trioxide (N₂O₃): Recognized as a powerful and atom-economical nitrosating agent, its application is hampered by its inherent instability and the challenges in preparing standardized solutions.[3]
-
Angeli's Salt: This reagent primarily yields N-nitrosoindoles, resulting from the electrophilic attack of its decomposition product, nitroxyl (HNO), on the indole nitrogen.[4][5] It is therefore not a suitable choice for achieving C3-functionalization.
Experimental Protocols
Detailed methodologies for the C3-nitrosation of indoles using selected nitrosating agents are provided below.
Protocol 1: C3-Nitrosation of N-Methylindole using Sodium Nitrite and Potassium Persulfate
This protocol is adapted from the work of Zou and co-workers.[1]
Materials:
-
N-Methylindole
-
Sodium Nitrite (NaNO₂)
-
Potassium Persulfate (K₂S₂O₈)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a solution of N-methylindole (1.0 mmol) in a 1:1 mixture of dichloromethane and water (10 mL), add sodium nitrite (1.5 mmol) and potassium persulfate (2.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-nitrosoindole.
Reaction Pathways and Mechanisms
The nitrosation of indoles can proceed through different mechanisms depending on the nitrosating agent and the reaction conditions.
Caption: Reaction pathways for indole functionalization with various nitrosating agents.
The NaNO₂/K₂S₂O₈ system generates a nitro radical (•NO₂) which is believed to be the active nitrosating species in a radical mechanism. The regioselectivity for C3-functionalization is high due to the electronic properties of the indole ring. In contrast, Angeli's salt decomposes to form nitroxyl (HNO), which acts as an electrophile and preferentially attacks the indole nitrogen.
Conclusion
For the specific C3-nitrosation of N-alkylated indoles, the sodium nitrite and potassium persulfate system offers a mild, efficient, and high-yielding method. While other nitrosating agents like tert-butyl nitrite and dinitrogen trioxide are available, their application for this particular transformation is either less direct or complicated by instability. Angeli's salt is unsuitable for C3-functionalization and leads exclusively to N-nitrosation. The choice of nitrosating agent should, therefore, be carefully considered based on the desired product and the nature of the indole substrate. Further research into stabilizing and controlling the reactivity of potent nitrosating agents like dinitrogen trioxide could open up new avenues for efficient indole functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3-Nitroso-1H-indole and Other Nitrosoarenes
For researchers, scientists, and professionals in drug development, understanding the reactivity of bioactive molecules is paramount. This guide provides a comparative analysis of the reactivity of 3-Nitroso-1H-indole, a significant heterocyclic compound, with other nitrosoarenes. The comparison is supported by experimental data and detailed methodologies for key reactions, offering insights into the electronic effects that govern their chemical behavior.
Nitrosoarenes are a class of organic compounds characterized by a nitroso group (-N=O) attached to an aromatic ring. Their reactivity is largely dictated by the electrophilicity of the nitrogen atom in the nitroso group, which is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the reactivity of nitrosoarenes towards nucleophiles and in pericyclic reactions, while electron-donating groups have the opposite effect.
Relative Reactivity in Cycloaddition Reactions
The indole nucleus is generally considered to be electron-rich, which would suggest that the 3-nitroso substituent would be less electrophilic compared to a nitroso group on a simple benzene ring. However, the situation is more complex. The nitrogen atom of the indole ring can also exert an influence on the electronic properties of the 3-position.
A study on the thermal reaction of p-substituted nitrosobenzenes with phenylacetylene provides a valuable benchmark for comparison. The reaction rate was found to be accelerated by electron-withdrawing substituents, as demonstrated by a positive Hammett reaction constant (ρ = +0.4). This indicates that a buildup of negative charge occurs in the transition state at the nitrosoarene, and thus, more electrophilic nitrosoarenes react faster.
To qualitatively place this compound on this reactivity scale, we can consider the electronic nature of the indole ring attached to the nitroso group. While the indole ring as a whole is electron-rich, the attachment at the 3-position places the nitroso group in a unique electronic environment. Computational studies on the electronic structure of indole and its derivatives can provide insights into the charge distribution and frontier molecular orbital energies, which are key determinants of reactivity.
Quantitative Comparison of Nitrosoarene Reactivity
The following table summarizes the relative rates of reaction for a series of p-substituted nitrosobenzenes with phenylacetylene, illustrating the impact of substituents on reactivity.
| Nitrosoarene | Substituent (X) | Relative Rate (krel) | Hammett Constant (σp) |
| p-Nitronitrosobenzene | -NO₂ | (Highest) | 0.78 |
| p-Chloronitrosobenzene | -Cl | 0.23 | |
| Nitrosobenzene | -H | 1.00 (Reference) | 0.00 |
| p-Methylnitrosobenzene (p-Nitrosotoluene) | -CH₃ | -0.17 | |
| p-Methoxynitrosobenzene | -OCH₃ | (Lowest) | -0.27 |
Note: Specific relative rate values were not provided in the searched literature, but the trend of reactivity is clearly established.
Based on the general electronic properties of the indole ring, it is anticipated that this compound would exhibit a reactivity that is likely lower than nitrosobenzene but potentially higher than nitrosoarenes bearing strong electron-donating groups. The electron-donating character of the indole ring would decrease the electrophilicity of the nitroso nitrogen.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key reactions involving nitrosoarenes are provided below.
Synthesis of this compound
From 3-Nitro-1H-indole:
A common route to 3-nitrosoindoles involves the reduction of the corresponding 3-nitroindoles.
-
Materials: 3-Nitro-1H-indole, reducing agent (e.g., Sodium dithionite - Na₂S₂O₄), solvent (e.g., aqueous ethanol).
-
Procedure:
-
Dissolve 3-Nitro-1H-indole in a suitable solvent system, such as a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., sodium dithionite) dropwise while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Diels-Alder Reaction of a Nitrosoarene
This protocol describes a general procedure for the [4+2] cycloaddition of a nitrosoarene with a diene.
-
Materials: Nitrosoarene (e.g., Nitrosobenzene), diene (e.g., 2,3-dimethyl-1,3-butadiene), anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the nitrosoarene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the diene to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the disappearance of the characteristic color of the nitrosoarene monomer.
-
Upon completion of the reaction (as indicated by TLC or the color change), remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
-
Ene Reaction of a Nitrosoarene
The ene reaction involves the reaction of a nitroso compound with an alkene containing an allylic hydrogen.
-
Materials: Nitrosoarene (e.g., 4-Nitronitrosobenzene), alkene with an allylic hydrogen (e.g., β-pinene), anhydrous solvent (e.g., chloroform).
-
Procedure:
-
Dissolve the nitrosoarene in the anhydrous solvent in a reaction vessel protected from light.
-
Add the alkene to the solution.
-
Stir the mixture at the desired temperature (room temperature or elevated) until the reaction is complete, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the corresponding hydroxylamine derivative.
-
Reaction Mechanisms and Visualizations
To illustrate the underlying principles of nitrosoarene reactivity, the following diagrams depict key reaction pathways.
Assessing the Mutagenic Potential of 3-Nitroso-1H-indole: A Comparative Guide to the Ames Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ames test as a critical tool for evaluating the mutagenic potential of N-nitroso compounds, with a specific focus on 3-Nitroso-1H-indole. While direct experimental data for this compound is not publicly available, this document outlines the established methodologies and presents comparative data from related nitrosated indole compounds to offer a framework for its assessment. The guide details the standard and enhanced Ames test protocols, presents data in a clear, comparative format, and includes visualizations of the experimental workflow and underlying principles.
Comparative Mutagenicity Data of Nitrosated Indole Compounds
The mutagenic potential of a compound is quantified by the number of revertant colonies observed in the Ames test. A significant increase in revertant colonies in the presence of the test compound, compared to the negative control, indicates a mutagenic effect. The following table summarizes the mutagenic activity of various nitrosated indole compounds, which can serve as a reference for assessing the potential mutagenicity of this compound.
| Compound | Salmonella Strain | Metabolic Activation (S9) | Result |
| Nitrosated Tryptophan | TA1537 | Without S9 | Mutagenic[1] |
| Nitrosated Tryptamine | TA1535, TA1537, TA1538, TA98 | Without S9 | Mutagenic[1] |
| Nitrosated 5-Hydroxytryptamine | TA1535, TA1537, TA1538, TA98 | Without S9 | Mutagenic[1] |
| Positive Controls | |||
| 2-Nitrofluorene | TA98 | Without S9 | Mutagenic[2] |
| 4-Nitroquinoline N-oxide | TA100 | Without S9 | Mutagenic[2] |
| Sodium Azide | TA1535 | Without S9 | Mutagenic[3] |
| 9-Aminoacridine | TA1537 | Without S9 | Mutagenic[2] |
| 2-Aminoanthracene | All strains | With S9 | Mutagenic[2] |
| N-Nitrosodimethylamine (NDMA) | TA100, TA1535 | With Hamster S9 | Mutagenic[4] |
| N-Nitrosodiethylamine (NDEA) | TA100, TA1535 | With Hamster S9 | Mutagenic[4] |
| Negative Control | |||
| Dimethyl sulfoxide (DMSO) | All strains | With and Without S9 | Non-mutagenic[2] |
Experimental Protocols
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[5][6] The test evaluates the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a medium lacking it.[5]
Standard Ames Test Protocol (OECD 471)
The standard protocol for the Ames test is outlined in the OECD Guideline 471.[7]
-
Bacterial Strains : A set of specific bacterial strains is used, including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[7] These strains are chosen to detect different types of mutations, such as frameshift and base-pair substitutions.[8][9][10]
-
Metabolic Activation : Many compounds are not directly mutagenic but become so after being metabolized by enzymes in the body.[11] To mimic this, the test is performed both with and without a metabolic activation system, typically the S9 fraction.[11][12] The S9 fraction is a supernatant from the centrifugation of a liver homogenate (usually from rats) and contains microsomal enzymes.[12][13]
-
Procedure (Plate Incorporation Method) :
-
The test compound, the bacterial culture, and the S9 mix (or a buffer for the non-activation condition) are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[3]
-
The number of revertant colonies on each plate is counted.
-
-
Controls :
Enhanced Ames Test for N-Nitrosamines
For N-nitroso compounds, standard Ames test conditions may lack sensitivity.[7][15] Therefore, an enhanced protocol is recommended.[7][16][17]
-
Pre-incubation Method : Instead of direct plating, the test compound, bacteria, and S9 mix are incubated together for a specific period (e.g., 20-30 minutes) before being mixed with top agar and plated.[4][5] This can increase the interaction time between the compound and the metabolic enzymes.
-
S9 from Hamster Liver : Hamster liver S9 has been shown to be more effective at activating certain N-nitrosamines into mutagens compared to rat liver S9.[15][18]
-
Higher S9 Concentration : Using a higher concentration of S9 in the mix (e.g., 30%) can enhance the metabolic activation of N-nitrosamines.[15][16][19]
Visualizing the Process
To better understand the experimental design and the underlying principles, the following diagrams illustrate the workflow of the Ames test and the logic behind its assessment of mutagenicity.
References
- 1. The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames Test | Bienta [bienta.net]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenometrix.ch [xenometrix.ch]
- 6. Ames Tester Strain TA98 [xenometrix.ch]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic differences between the standard Ames tester strains TA100 and TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. S9 fraction - Wikipedia [en.wikipedia.org]
- 13. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 14. Ames Positive Controls for Ames Microfluctuation Assay Ames MPF or Am [xenometrix.ch]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 17. Selection of solvent and positive control concentration for enhanced Ames test conditions for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
A Comparative Guide to the Synthesis of 3-Aminoindoles: Evaluating Yields from Nitroso and Alternative Intermediates
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-aminoindoles is a critical step in the creation of numerous therapeutic agents. This guide provides an objective comparison of synthetic routes to 3-aminoindoles, focusing on the yield comparison between pathways proceeding through a 3-nitrosoindole intermediate and other common synthetic strategies, supported by experimental data.
Executive Summary
The synthesis of 3-aminoindoles is a fundamental transformation in medicinal chemistry. While several methods exist, they vary significantly in efficiency, substrate scope, and experimental complexity. This guide focuses on a comparative analysis of yields for the synthesis of 3-aminoindoles. Traditionally, the reduction of 3-nitroindoles has been a staple approach. More contemporary methods, such as a two-step synthesis involving nitrostyrene intermediates and a copper-catalyzed three-component coupling reaction, offer high yields and operational simplicity. The pathway involving the reduction of a 3-nitrosoindole intermediate, while mechanistically plausible, is less documented in the scientific literature with respect to high-yield, preparative-scale protocols for the final reduction step, making direct yield comparisons challenging. This guide presents available data for the most prominent methods to aid researchers in selecting the optimal synthetic route for their specific needs.
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the reported yields for the synthesis of 3-aminoindoles and their precursors via different intermediates.
| Intermediate Pathway | Precursor Synthesis Yield | Final 3-Aminoindole Yield | Overall Yield (where applicable) | Notes |
| 3-Nitrosoindole | 46-80% (for 3-nitrosoindoles) | Not well-documented | Not determined | Yields for the reduction of 3-nitrosoindole to 3-aminoindole are not readily available in the literature, hindering a direct comparison. |
| 3-Nitroindole | Good to Excellent (e.g., up to 97%) | Moderate to High (in-situ capping) | Good | The reduction of 3-nitroindoles is a common method. Yields are generally good, especially when the unstable 3-aminoindole is trapped in situ. |
| Spiro[indole-3,5'-isoxazole] | Good to Excellent (from indole and nitrostyrene) | 70-90% | High | This two-step method from readily available starting materials provides consistently high yields of unprotected 3-aminoindoles. |
| 3-Aminoindoline | Good to Excellent (Cu-catalyzed three-component reaction) | Excellent (isomerization) | High | A modern approach that assembles the core structure efficiently, followed by a high-yielding isomerization to the desired 3-aminoindole. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.
A Comparative Guide to the Synthesis of 3-Nitrosoindoles: One-Pot vs. Stepwise Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive molecules is paramount. This guide provides a detailed comparison of one-pot and stepwise synthetic approaches to obtain 3-nitrosoindoles, a class of compounds with significant potential in medicinal chemistry. The following sections present quantitative data, experimental protocols, and workflow visualizations to aid in selecting the optimal synthetic strategy.
Data Presentation: A Quantitative Comparison
The efficiency of a synthetic route is often measured by its yield, reaction time, and overall simplicity. Below is a summary of these key metrics for the one-pot and stepwise synthesis of 3-nitrosoindoles, based on reported experimental data.
| Parameter | One-Pot Synthesis | Stepwise Synthesis |
| Reaction Yield | Generally high, with specific examples reaching up to 99%[1] | Good to excellent yields, ranging from 75% to 95% for various indole substrates. |
| Reaction Time | Typically longer, with slow addition of reactants over several hours (e.g., 2 hours) being crucial for high yields[1] | Relatively shorter reaction times, often accomplished within a few hours at a set temperature. |
| Number of Steps | Single operational step, where all reagents are added to one reaction vessel. | Multiple distinct steps involving reaction and work-up for each intermediate. |
| Work-up & Purification | Simplified, as it avoids the isolation of intermediates. | Requires purification of intermediates at each stage, potentially leading to material loss. |
| Reagent Stoichiometry | Requires careful control of reagent stoichiometry, particularly the nitrosating agent and acid[1] | Stoichiometry is controlled at each individual step. |
Experimental Protocols
One-Pot Synthesis of 3-Nitrosoindoles
This protocol is adapted from a method focused on the direct nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes, which proceeds through a 3-nitrosoindole intermediate[1]. This can be considered a one-pot approach to the initial 3-nitrosoindole formation.
Materials:
-
Indole (1 mmol, 1 equivalent)
-
Sodium nitrite (NaNO₂, 8 mmol, 8 equivalents)
-
Hydrochloric acid (HCl, 2.7 mmol, 2.7 equivalents, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Argon atmosphere
Procedure:
-
To a solution of sodium nitrite (550 mg, 8 mmol) in 4 mL of deionized water and 3 mL of DMF at 0 °C, slowly add HCl (1.33 mL of 2 N aq.)[1].
-
Maintain the resulting mixture under an argon atmosphere for 10 minutes[1].
-
Prepare a solution of the indole (1 mmol) in 3 mL of DMF[1].
-
Add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump[1].
-
Upon completion of the addition, the reaction to form the 3-nitrosoindole intermediate is established. Further reaction time will depend on the specific indole substrate used[1].
Stepwise Synthesis of 3-Nitrosoindoles
This protocol is based on the radical nitrosation of indoles using sodium nitrite and potassium persulfate as an oxidant.
Materials:
-
Indole (1 equivalent)
-
Sodium nitrite (NaNO₂)
-
Potassium persulfate (K₂S₂O₈)
-
Solvent (e.g., Dichloromethane)
Procedure: A general procedure involves the reaction of an N-methyl indole with sodium nitrite (NaNO₂) using potassium persulfate (K₂S₂O₈) as an oxidant to furnish the corresponding 3-nitrosoindole in good yield[2]. The specific reaction conditions, such as temperature and reaction time, would be optimized for the specific indole substrate.
Mandatory Visualizations
To better illustrate the logical and experimental flows, the following diagrams have been generated using the DOT language.
Caption: Logical flow for comparing one-pot and stepwise synthesis.
Caption: Experimental workflows for each synthesis method.
Signaling Pathways of 3-Nitrosoindoles
3-Nitrosoindoles are recognized as potential nitric oxide (NO) donors[3]. The release of NO is a critical event that can trigger a cascade of downstream signaling pathways with significant physiological effects. The primary mechanism of NO signaling involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.
Furthermore, NO can directly interact with metal centers in proteins or mediate post-translational modifications, such as S-nitrosylation of cysteine residues[4]. This modification can alter protein function and is implicated in a wide range of cellular processes, including apoptosis, inflammation, and neurotransmission. The ability of 3-nitrosoindoles to release NO positions them as valuable tools for studying these pathways and as potential therapeutic agents for conditions where NO signaling is dysregulated.
Caption: Simplified signaling pathway of 3-nitrosoindoles as NO donors.
References
Mechanistic comparison of radical vs. electrophilic nitrosation of indoles
For the discerning researcher in organic synthesis and drug development, the selective functionalization of the indole scaffold remains a pivotal challenge. Among the myriad of transformations, nitrosation stands out for its utility in introducing a versatile nitroso group, a gateway to further chemical diversity. This guide provides a comprehensive, data-driven comparison of the two primary mechanistic avenues for indole nitrosation: the classical electrophilic pathway and the more contemporary radical approach.
This comparative analysis delves into the mechanistic nuances, regiochemical outcomes, and practical considerations of each pathway. By presenting key experimental data, detailed protocols, and visual mechanistic representations, we aim to equip researchers with the knowledge to select the optimal strategy for their specific synthetic goals.
At a Glance: Key Mechanistic Differences
The nitrosation of indoles, while seemingly straightforward, can proceed through distinct electronic and radical-mediated pathways, each governed by different principles of reactivity and leading to potentially divergent outcomes.
| Feature | Electrophilic Nitrosation | Radical Nitrosation |
| Reactive Species | Nitrosonium ion (NO⁺) or its carriers | Nitrogen dioxide radical (•NO₂) or other nitrogen-centered radicals |
| Key Reagents | Nitrous acid (HONO), alkyl nitrites, trifluoroacetyl nitrate | Sodium nitrite with an oxidant (e.g., K₂S₂O₈), certain organic nitro compounds |
| Mechanism | Attack of the electron-rich indole C3-position on an electrophilic nitrosating agent | Homolytic addition of a nitrogen-centered radical to the indole ring |
| Regioselectivity | Predominantly C3-substitution | Predominantly C3-substitution, with potential for other isomers depending on the radical and substrate |
| Reaction Conditions | Often requires acidic conditions to generate the electrophile | Can be performed under neutral or mild conditions |
Diving Deeper: A Mechanistic and Regiochemical Analysis
Electrophilic Nitrosation: The Classic C3 Attack
The electrophilic nitrosation of indole is a well-established transformation that overwhelmingly favors substitution at the C3 position. This regioselectivity is a direct consequence of the electronic properties of the indole ring system. The attack of an electrophile at C3 leads to a more stable carbocation intermediate, where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
The key electrophile in these reactions is the nitrosonium ion (NO⁺) or a related species. This is typically generated in situ from nitrous acid (HNO₂), which is formed upon acidification of sodium nitrite. Other reagents, such as trifluoroacetyl nitrate, can also serve as potent sources of an electrophilic nitrosating agent.
Experimental Protocol: Electrophilic C3-Nitrosation of Indole with Nitrous Acid
Materials:
-
Indole (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Acetic acid
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve indole in a mixture of acetic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-nitrosoindole.
Radical Nitrosation: An Alternative Path to C3 Functionalization
Radical nitrosation offers a complementary approach to the functionalization of indoles. While radical additions to indoles can sometimes favor the C2 position, radical nitrosation using systems like sodium nitrite and potassium persulfate (K₂S₂O₈) has been shown to also yield the C3-nitrosated product.
The mechanism is believed to involve the generation of a nitrogen-centered radical, such as the nitrogen dioxide radical (•NO₂), which then adds to the indole. The regioselectivity of this radical addition is a more complex interplay of electronic and steric factors compared to the electrophilic pathway. However, for nitrosation, the thermodynamic stability of the C3-substituted product often drives the reaction towards this isomer.
Experimental Protocol: Radical C3-Nitrosation of Indole using NaNO₂/K₂S₂O₈
Materials:
-
Indole (1.0 eq)
-
Sodium nitrite (2.0 eq)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Acetonitrile/Water (1:1)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve indole, sodium nitrite, and potassium persulfate in a 1:1 mixture of acetonitrile and water.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 3-nitrosoindole.
Visualizing the Mechanisms
To further elucidate the distinct pathways, the following diagrams generated using Graphviz illustrate the core mechanistic steps for both electrophilic and radical nitrosation.
Caption: Electrophilic attack of the nitrosonium ion on the C3 position of indole.
Caption: Radical addition of a nitrogen-centered radical to the C3 position of indole.
Performance Comparison: A Data-Driven Perspective
While a direct, side-by-side quantitative comparison under identical conditions is scarce in the literature, a compilation of representative data highlights the practical differences between the two methodologies.
| Parameter | Electrophilic Nitrosation (Typical) | Radical Nitrosation (Typical) |
| Yield | Moderate to high (60-90%) | Good to high (70-95%)[1] |
| Reaction Time | 1-4 hours | 4-8 hours |
| Temperature | 0 °C to room temperature | Room temperature to 80 °C |
| Key Side Products | Dimerization and polymerization of indole, N-nitrosation (if C3 is blocked)[2] | Over-oxidation to 3-nitroindole, potential for other radical-mediated side reactions. |
| Substrate Scope | Sensitive to strongly acidic conditions; electron-donating groups on the indole generally accelerate the reaction. | Generally tolerant of a wider range of functional groups due to milder conditions. |
Conclusion: Choosing the Right Path
Both electrophilic and radical nitrosation provide effective means to access 3-nitrosoindoles, valuable intermediates in organic synthesis.
-
Electrophilic nitrosation remains a robust and well-understood method, particularly for simple indole substrates. Its primary limitation lies in the often-required acidic conditions, which may not be compatible with sensitive functional groups.
-
Radical nitrosation emerges as a powerful alternative, offering the advantage of milder reaction conditions and potentially broader functional group tolerance. While the reaction times may be longer and temperatures higher, the ability to avoid strong acids is a significant benefit for complex molecule synthesis.
The choice between these two mechanistic pathways will ultimately depend on the specific substrate, the desired scale of the reaction, and the functional group compatibility required for the overall synthetic strategy. This guide provides the foundational knowledge and practical data for researchers to make an informed decision and to successfully incorporate either of these powerful transformations into their synthetic repertoire.
References
Validation of the structure of 3-Nitroso-1H-indole derivatives by X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. This guide provides a comparative analysis of the crystal structures of two distinct 3-substituted 1H-indole derivatives, offering insights into their molecular geometry and the experimental protocols for their structural validation. While the primary focus is on derivatives with crystallographic data, it is noteworthy that comprehensive crystallographic studies on 3-nitroso-1H-indole derivatives are not extensively available in the public domain. The presented compounds, N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, serve as valuable case studies for the rigorous structural validation of this important class of heterocyclic compounds.
Comparative Analysis of Crystallographic Data
The molecular structures of N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole (Compound 1 ) and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone (Compound 2 ) have been unequivocally determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, facilitating a direct comparison of their solid-state structures.
| Parameter | Compound 1: N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole[1][2] | Compound 2: (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone[3] |
| Chemical Formula | C₁₅H₉ClN₂O₄ | C₁₉H₁₇NO |
| Formula Weight | 316.70 | 275.34 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 14.197(3) | 9.4014(5) |
| b (Å) | 5.918(1) | 9.8347(4) |
| c (Å) | 16.089(3) | 10.0318(5) |
| α (°) | 90 | 62.821(3) |
| β (°) | 104.14(3) | 85.539(3) |
| γ (°) | 90 | 65.262(3) |
| Volume (ų) | 1309.2(4) | 753.18(6) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.606 | 1.214 |
| R-factor (%) | 5.17 | 5.3 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the featured compounds are crucial for reproducibility and further research.
Synthesis and Crystallization of N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole (Compound 1)[1][2]
A solution of 1-chloro-2-ethynylbenzene and 1-nitro-4-nitrosobenzene in toluene was stirred at 80°C. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the purified compound.
Synthesis and Crystallization of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone (Compound 2)[3]
This compound was prepared via a Michael addition-elimination reaction of 2-methylindole with 3-dimethylamino-1-(4-methylphenyl)prop-2-en-1-one, assisted by KHSO₄ in water. The resulting solid was collected and recrystallized to yield the final product. The specific method for obtaining single crystals for X-ray analysis was not detailed in the provided search results.
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Synthetic Workflow
The general workflow for the synthesis and structural validation of these indole derivatives can be visualized as a logical progression from starting materials to the final crystallographic analysis.
Caption: A flowchart illustrating the key stages from chemical synthesis to structural validation by X-ray crystallography.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
